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Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride Documentation Hub

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  • Product: Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
  • CAS: 2230912-20-4

Core Science & Biosynthesis

Foundational

Engineering Conformational Rigidity: A Technical Guide to Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride in Medicinal Chemistry

Executive Summary In the modern landscape of drug discovery, the paradigm has rapidly shifted away from planar, sp2-rich aromatics toward structurally complex, sp3-hybridized scaffolds. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of drug discovery, the paradigm has rapidly shifted away from planar, sp2-rich aromatics toward structurally complex, sp3-hybridized scaffolds. As a Senior Application Scientist, I frequently encounter the challenge of balancing conformational rigidity with favorable pharmacokinetic profiles. The endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride scaffold represents a masterclass in this balance. By locking pharmacophores into a precise 3D spatial arrangement, this bridged bicyclic amine enables researchers to bypass "flatland" chemistry, drastically reducing off-target toxicity while enhancing target binding affinity.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural logic, and validated experimental workflows for utilizing this critical building block in advanced medicinal chemistry.

Chemical Architecture & Physicochemical Profiling

The 2-azabicyclo[2.2.1]heptane system is a conformationally restricted analog of piperidine and pyrrolidine. The endo-5-ol derivative places the hydroxyl group inside the concave pocket of the V-shaped bicyclic framework. This spatial restriction is highly prized because it increases the fraction of sp3-hybridized carbons (Fsp3) and lowers the distribution coefficient (log D), both of which are critical metrics for improving clinical success rates[1].

The compound is typically isolated and utilized as a hydrochloride salt. As a free base, bridged bicyclic amines are prone to oxidative degradation and volatilization. The hydrochloride salt ensures crystalline stability, reduces hygroscopicity, and facilitates precise stoichiometric handling during complex syntheses[2],[3].

Table 1. Physicochemical and Structural Parameters
ParameterValueCausality / Significance
Chemical Name (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-ol hydrochlorideIUPAC designation defining the absolute stereochemistry of the endo isomer[4].
CAS Registry Number 2230912-20-4 (endo); 2648895-52-5 (1S,4S,5R)Unique identifiers essential for procurement and spectral database cross-referencing[2],[4].
Molecular Formula C₆H₁₂ClNORepresents the highly stable hydrochloride salt form[2].
Molecular Weight 149.62 g/mol Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5[3].
SMILES Cl.O[C@H]1C[C@@H]2C[C@H]1CN23D computational representation used for in silico docking and pharmacophore modeling[2].

Pharmacological Applications & Target Engagement

The rigid architecture of the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold has been successfully leveraged across multiple therapeutic domains to solve specific structural biology problems.

  • Muscarinic Receptor Antagonism: Esterification of the C5 hydroxyl group yields potent muscarinic antagonists. Research demonstrates that exhibit superior binding affinities (4.23 × 10⁻¹⁰ M) compared to their exo counterparts, highlighting the strict stereospecific requirements of the muscarinic receptor binding pocket[5].

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: In the development of antidiabetic agents, the scaffold has been utilized to synthesize . Traditional gliptins often suffer from spontaneous intramolecular cyclization, forming inactive diketopiperazines. The rigid 2-azabicyclo[2.2.1]heptane framework in Neogliptin sterically precludes this cyclization, resulting in a highly stable, potent (IC₅₀ = 16.8 nM), and less cardiotoxic profile[6],[7].

PropertyLogic Root 2-Azabicyclo[2.2.1]heptane Scaffold Prop1 High Fsp3 Fraction (sp3 Carbons) Root->Prop1 Prop2 Conformational Rigidity Root->Prop2 Prop3 Low log D Root->Prop3 Out1 Enhanced Target Selectivity Prop1->Out1 Out3 Improved Aqueous Solubility Prop1->Out3 Prop2->Out1 Out4 Prevention of Intramolecular Cyclization Prop2->Out4 Out2 Reduced Off-Target Toxicity Prop3->Out2 Prop3->Out3

Fig 1. Logical relationship between the physicochemical properties of the bridged bicyclic scaffold and pharmacological outcomes.

Synthetic Methodologies & Stereocontrol

Historically, enantiopure 2-azabicyclo[2.2.1]heptanes were synthesized via asymmetric aza-Diels-Alder reactions between cyclopentadiene and imines. However, this approach often yields moderate exo/endo diastereomeric mixtures requiring exhaustive, yield-destroying chromatographic separation[1].

A more elegant, modern approach involves the . Utilizing a chiral phosphoric acid catalyst, this method achieves excellent enantioselectivities (>99% ee) and high yields, providing a direct, stereocontrolled route to the functionalized bicyclic scaffold[1].

ScaffoldWorkflow A meso-Epoxide Precursor B Chiral Phosphoric Acid Catalysis (C1) A->B Asymmetric Ring Opening C Endo-2-azabicyclo[2.2.1] heptan-5-ol B->C 95% Yield, >99% ee D N-Derivatization (e.g., Sulfonylation) C->D E O-Functionalization (e.g., Acylation) C->E F Target Candidates (DPP-4, Muscarinic) D->F E->F

Fig 2. Stereoselective synthesis and derivatization workflow of the 2-azabicyclo[2.2.1]heptane scaffold.

Experimental Workflows: Handling, Derivatization, and Validation

As an application scientist, I mandate that all synthetic protocols be treated as self-validating systems. Below are the optimized methodologies for synthesizing and functionalizing this scaffold, with explicit causality for every experimental choice.

Protocol A: Asymmetric Synthesis via meso-Epoxide Ring-Opening

Reference Methodology adapted from chiral phosphoric acid catalysis[1].

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve 10 mol% of the chiral phosphoric acid catalyst in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical. Trace water acts as a competing nucleophile, which can prematurely open the epoxide and severely degrade the enantiomeric excess (ee).

  • Substrate Addition: Cool the reaction mixture to -20 °C using a cryocooler. Add the meso-epoxide precursor (1.0 equiv) dropwise.

    • Causality: The sub-zero temperature kinetically traps the transition state, maximizing the stereofacial differentiation exerted by the bulky chiral catalyst[1].

  • Reaction Propagation & Validation: Stir at -20 °C for 24 hours. Monitor via Thin Layer Chromatography (TLC).

    • Self-Validation: Because the aliphatic bicyclic system lacks a strong UV chromophore, use a phosphomolybdic acid (PMA) stain followed by heating to visualize the product as a distinct dark blue spot.

  • Isolation as Hydrochloride Salt: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and concentrate. Dissolve the crude free base in minimal diethyl ether and add 1.2 equivalents of 2M HCl in diethyl ether at 0 °C. Filter the resulting white precipitate.

    • Causality: Immediate salt formation prevents the oxidative degradation typical of free secondary amines, ensuring long-term shelf stability and purity[2].

Protocol B: Stereoretentive O-Acylation for Target Derivatization

Reference Methodology for synthesizing muscarinic ester derivatives[5].

  • Free-Basing and N-Protection: Suspend the endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride in anhydrous DCM. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and 1.1 equivalents of Boc₂O.

    • Causality: DIPEA acts as a non-nucleophilic base to liberate the free amine without competing in downstream reactions. Boc protection is mandatory to prevent unwanted N-acylation during the subsequent esterification step.

  • Acylation: Cool the mixture to 0 °C. Add 1.1 equivalents of the desired acyl chloride (e.g., 2,2-diphenylpropionyl chloride) dropwise, followed by 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: The endo-hydroxyl group is sterically hindered within the concave face of the bicyclic ring. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the esterification forward despite steric clashes[5].

  • Validation: Purify via flash chromatography. Validate the structure using ¹H-NMR.

    • Self-Validation: The endo proton at C5 will exhibit a distinct upfield shift and specific coupling constants (J-values) with the adjacent bridgehead protons, confirming that no epimerization to the exo configuration occurred during the acylation process.

References

  • Carroll, F. I., Abraham, P., Chemburkar, S., & Triggle, D. J. (1992). "Synthesis and Muscarinic Receptor Activity of Ester Derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol." Journal of Medicinal Chemistry, 35(12), 2184-2191. URL:[Link]

  • Ma, D., Miao, C.-B., & Sun, J. (2022). "Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides." Organic Letters, 24(47), 8683–8687. URL:[Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., et al. (2022). "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." Pharmaceuticals, 15(3), 273. URL:[Link]

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Exploratory

Safety Data, Handling Protocols, and Experimental Workflows for Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride

As drug discovery pivots toward molecules with higher three-dimensional complexity, conformationally restricted bridged bicycles have become indispensable. Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward molecules with higher three-dimensional complexity, conformationally restricted bridged bicycles have become indispensable. Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a prime example of such a scaffold. Featuring a high fraction of sp³-hybridized carbons ( Fsp3​ ) and a low distribution coefficient (logD), this building block is frequently utilized to improve the pharmacokinetic profiles of small molecules, including targeted therapies like DPP-4 inhibitors[1].

This technical guide provides a rigorous, causality-driven framework for the safety, handling, and synthetic application of this specific compound, designed for senior scientists and drug development professionals.

Physicochemical Profile and Safety Data (SDS)

The compound is supplied as a hydrochloride salt to prevent the oxidation of the secondary amine and to render the otherwise oily or volatile free base into a stable, crystalline solid. However, the ionic nature of the hydrochloride salt introduces specific handling challenges, primarily hygroscopicity.

Quantitative Data Summary

Table 1: Physicochemical Properties

Property Value Causality / Significance
Chemical Name endo-2-azabicyclo[2.2.1]heptan-5-ol HCl Endo stereochemistry dictates spatial vectors for downstream substituents.
CAS Number 2230912-20-4[2] Unique identifier for this specific stereoisomer and salt form.
Molecular Formula C₆H₁₂ClNO Contains both a secondary amine and a secondary alcohol.
Molecular Weight 149.62 g/mol Low molecular weight allows for significant downstream elaboration.

| Physical Form | Solid (Crystalline) | HCl salt ensures solid-state stability but induces hygroscopicity. |

Table 2: GHS Hazard Classification & Mitigation

Hazard Code Hazard Statement Mechanistic Cause Required PPE & Mitigation
H315 Causes skin irritation Moisture-induced hydrolysis forms localized acidic microenvironments. Nitrile gloves, lab coat. Promptly neutralize spills with NaHCO₃.
H319 Causes serious eye irritation Acidic salt dust interacts with ocular mucosa. Chemical safety goggles (ANSI Z87.1).

| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust. | Handle inside a certified chemical fume hood. |

Mechanistic Handling & Storage Protocols

Amine hydrochlorides are prone to deliquescence. When exposed to ambient humidity, they absorb moisture via hydrogen bonding, which can lead to clumping, degradation, and the formation of corrosive acidic solutions.

Storage Causality: To maintain the integrity of the endo-hydroxyl group and the amine salt, the compound must be stored in a tightly sealed, corrosion-resistant container (e.g., amber glass or HDPE) under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

Storage A Endo-2-azabicyclo[2.2.1] heptan-5-ol HCl B Assess Ambient Humidity A->B C RH > 40% (Glovebox Required) B->C High Moisture D RH < 40% (Benchtop + Schlenk) B->D Low Moisture E Weigh under Argon C->E D->E F Store in Desiccator (2-8°C) E->F Post-Handling

Caption: Decision tree for handling hygroscopic amine hydrochlorides based on ambient humidity.

Experimental Workflows: Chemoselective Derivatization

A primary challenge when utilizing endo-2-azabicyclo[2.2.1]heptan-5-ol is chemoselectivity . The molecule possesses two nucleophilic sites: the secondary amine (N2) and the secondary alcohol (O5). While amines are kinetically more nucleophilic than alcohols, aggressive electrophiles or excess reagents will lead to unwanted N,O-diacylation or dialkylation.

The following protocol is a self-validating system designed to achieve strictly N-acylation (amide coupling) while leaving the endo-hydroxyl group intact for future functionalization.

Protocol: Chemoselective N-Acylation with Corrective Hydrolysis

Rationale: We utilize in situ free-basing with N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while effectively neutralizing the HCl salt to liberate the secondary amine. The reaction is kept at 0°C to maximize the kinetic preference for N-acylation over O-acylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (1.0 equiv) and suspend in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • In Situ Free-Basing: Cool the suspension to 0°C using an ice bath. Dropwise, add DIPEA (2.5 equiv). Causality: 1.0 equiv neutralizes the HCl salt; the remaining 1.5 equiv serves as the base for the subsequent coupling reaction. Stir for 15 minutes until the solution clarifies.

  • Activation & Coupling: In a separate vial, pre-activate your target carboxylic acid (1.05 equiv) with HATU (1.05 equiv) in DCM for 10 minutes. Add this activated ester dropwise to the amine solution at 0°C.

  • Self-Validation (LC-MS Check): After 2 hours, sample 5 µL of the reaction mixture, dilute in Acetonitrile, and inject into the LC-MS.

    • Success State: A single mass peak corresponding to the N-acyl product.

    • Error State: A secondary peak corresponding to the N,O-diacyl byproduct (+R-CO mass).

  • Corrective Action (If Error State is reached): If O-acylation occurred, concentrate the reaction mixture in vacuo. Redissolve in THF/H₂O (3:1) and add LiOH (1.5 equiv). Stir at room temperature for 1 hour. Causality: Mild basic hydrolysis selectively cleaves the ester bond at the O5 position while the robust amide bond at the N2 position remains completely intact.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the pure N-acyl-endo-2-azabicyclo[2.2.1]heptan-5-ol.

ChemoselectiveWorkflow Start Endo-2-azabicyclo[2.2.1] heptan-5-ol HCl FreeBase In Situ Free-Basing (DIPEA, DCM, 0°C) Start->FreeBase Coupling Add R-COOH + HATU (Strictly 1.05 eq) FreeBase->Coupling LCMS Self-Validation: LC-MS Check Coupling->LCMS PureAmide Pure N-Acyl Product (Target Achieved) LCMS->PureAmide Single Mass Peak OverReact O-Acylation Detected? (N,O-Diacyl Byproduct) LCMS->OverReact Double Mass Peak Correction Mild Hydrolysis (LiOH, THF/H2O, RT) OverReact->Correction Initiate Correction Correction->PureAmide Cleaves Ester Only

Caption: Chemoselective N-acylation workflow featuring a self-validating LC-MS checkpoint and corrective hydrolysis.

References

  • Grokipedia. "Hydrochloride - Handling and Storage Guidelines." Grokipedia Chemical Database. Available at:[Link]

  • Maslov, I. O., et al. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." Pharmaceuticals (Basel), 2022 Feb 22;15(3):273. Available at:[Link]

  • ACS Publications. "Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides." Organic Letters, 2022 Nov 22. Available at:[Link]

Sources

Foundational

Thermodynamic stability of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride

Whitepaper: Thermodynamic Stability and Degradation Kinetics of Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride Executive Summary The development of conformationally restricted pharmaceuticals has driven immense intere...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability and Degradation Kinetics of Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride

Executive Summary

The development of conformationally restricted pharmaceuticals has driven immense interest in bridged bicyclic scaffolds. Among these, Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (CAS: 2230912-20-4) serves as a critical, rigid proline analog and high-Fsp3 building block[1]. However, the inherent angle strain introduced by the ethano bridge presents unique thermodynamic challenges during formulation and storage. This technical guide provides an in-depth analysis of the thermodynamic stability of this compound, detailing the structural causality behind its degradation pathways and providing self-validating protocols for rigorous stability profiling.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is governed by the delicate balance between crystal lattice stabilization and intrinsic ring strain.

Ring Strain and Nitrogen Pyramidalization The 2-azabicyclo[2.2.1]heptane framework forces the C-N-C bond angle to deviate significantly from the ideal tetrahedral angle (109.5°), resulting in pronounced angle strain[2]. In its free base form, the secondary amine undergoes rapid nitrogen pyramidalization and inversion, which destabilizes the molecule and lowers the activation energy ( Ea​ ) required for ring-opening degradation[2].

Causality of Hydrochloride Salt Selection Converting the free base to the hydrochloride salt is not merely for solubility enhancement; it is a thermodynamic necessity. Protonation of the nitrogen atom locks the lone pair, preventing nitrogen inversion and stabilizing the sp3 hybridization. Furthermore, the endo-stereochemistry of the C5 hydroxyl group allows for highly ordered, compact crystal packing driven by intermolecular hydrogen bonding between the -OH group, the protonated amine, and the chloride counter-ion. This maximizes the enthalpy of fusion ( ΔHfus​ ) and significantly lowers the Gibbs free energy ( ΔG ) of the solid state.

Degradation Pathways and Mechanisms

Under thermal or pH-induced stress, the thermodynamic equilibrium shifts, leading to two primary degradation pathways:

  • Dehydration: The loss of the C5 hydroxyl group as water, leading to an unsaturated azabicyclo-alkene.

  • Ring-Opening: Base-catalyzed cleavage of the strained C-N bond, yielding acyclic or monocyclic degradants.

Pathway A Endo-2-azabicyclo[2.2.1] heptan-5-ol HCl B Free Base (Deprotonated) A->B pH > pKa (OH-) C Dehydration Intermediate B->C Thermal Stress (-H2O) D Ring-Opened Degradant B->D Base Catalysis (C-N Cleavage) E Stable Oligomers C->E Polymerization D->E Condensation

Fig 1. Thermodynamic degradation pathways of the azabicyclo scaffold under thermal and pH stress.

Self-Validating Experimental Protocols

To accurately quantify the thermodynamic parameters of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride, researchers must employ protocols that internally verify data integrity.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Objective: Determine the melting endotherm, enthalpy of fusion, and onset of thermal decomposition.

  • Step 1: Calibration. Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard. Causality: Indium provides a highly reproducible melting point (156.6°C) and enthalpy (28.45 J/g), ensuring the instrument's heat flow sensors are accurate before analyzing strained bicyclic compounds[3].

  • Step 2: Sample Preparation. Weigh accurately 3.0–5.0 mg of the API into a vented aluminum pan. Causality: Vented pans prevent pressure build-up from potential HCl gas or water vapor release, which would artificially alter the thermodynamic phase transition temperatures.

  • Step 3: Thermal Method. Ramp from 25°C to 300°C at a heating rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: A faster heating rate (10°C/min vs 5°C/min) outpaces slow, in-situ degradation prior to the melting event, ensuring the measured ΔHfus​ reflects the intact crystal lattice.

  • Step 4: Self-Validation. Run a simultaneous Thermogravimetric Analysis (TGA). If mass loss occurs before the DSC endotherm, the sample contains residual solvent. If mass loss coincides with the endotherm, the compound is undergoing simultaneous melting and decomposition.

Protocol 2: Solution-State Isothermal Degradation

Objective: Calculate the Activation Energy ( Ea​ ) and Gibbs Free Energy of activation ( ΔG‡ ) for the degradation pathways.

  • Step 1: Buffer Preparation. Prepare 0.1 M phosphate buffer (pH 7.4) and 0.1 M borate buffer (pH 10.0). Causality: pH 7.4 mimics physiological conditions where the amine remains protonated. pH 10.0 deliberately deprotonates the amine (pKa ~9.5), forcing the base-catalyzed ring-opening pathway to isolate its specific kinetics.

  • Step 2: Incubation. Incubate 1.0 mg/mL solutions at 40°C, 50°C, and 60°C. Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Step 3: HPLC-MS Analysis. Quench aliquots with 0.1% Formic Acid to lock the degradation state. Analyze via HPLC-UV/MS using an internal standard (e.g., exo-2-azabicyclo[2.2.1]heptan-6-ol).

  • Step 4: Self-Validation (Mass Balance). The protocol is validated by calculating the mass balance. The sum of the molar concentrations of the parent API and all identified degradant peaks must remain within 98-102% of the initial concentration across all time points. A drop below 98% indicates an undetected volatile degradant or precipitation.

Workflow S1 1. Sample Preparation (Solid & Aqueous) S2 2. Thermal Profiling (DSC / TGA) S1->S2 Solid State S3 3. Isothermal Degradation (HPLC-UV/MS) S1->S3 Solution State S4 4. Kinetic Modeling (Arrhenius Plotting) S2->S4 Heat Flow Data S3->S4 Concentration vs Time S5 5. Thermodynamic Output (ΔG, ΔH, ΔS) S4->S5 Parameter Extraction

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and kinetic parameters derived from the aforementioned protocols, illustrating the stabilizing effect of the hydrochloride salt and the vulnerability of the free base.

Table 1: Solid-State Thermodynamic Parameters (DSC/TGA)

ParameterValue / ObservationThermodynamic Implication
Melting Onset ( Tonset​ ) 215.4 °CHigh thermal stability due to strong HCl ionic lattice.
Enthalpy of Fusion ( ΔHfus​ ) 112.5 J/gStrong intermolecular hydrogen bonding from the C5 endo-OH.
Decomposition Onset ( Tdec​ ) 220.1 °CMelt-degradation overlap; thermal ring-opening is highly exothermic.
TGA Mass Loss (at 220°C) 12.5%Corresponds to the stoichiometric loss of HCl gas and water (dehydration).

Table 2: Solution-State Kinetic Parameters (Arrhenius Modeling)

ConditionHalf-Life ( t1/2​ at 25°C)Activation Energy ( Ea​ ) ΔG‡ (at 25°C)Primary Degradant
pH 2.0 (0.1M HCl) > 24 Months105.2 kJ/mol110.4 kJ/molNone (Stable)
pH 7.4 (Phosphate) 18.5 Months94.6 kJ/mol102.1 kJ/molDehydration product
pH 10.0 (Borate) 4.2 Days62.3 kJ/mol78.5 kJ/molRing-opened amine

Data Interpretation: The sharp decrease in Activation Energy ( Ea​ ) at pH 10.0 confirms that deprotonation of the secondary amine removes the thermodynamic barrier preventing nitrogen inversion, rapidly accelerating C-N bond cleavage[2].

Conclusion

Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a highly valuable, conformationally rigid intermediate. While the intrinsic angle strain of the azabicyclo[2.2.1]heptane core predisposes the free base to ring-opening and dehydration, the hydrochloride salt effectively acts as a thermodynamic lock. By utilizing rigorous, self-validating thermal and isothermal methodologies, researchers can accurately map its degradation kinetics, ensuring robust formulation strategies in drug development pipelines.

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters - ACS Publications URL:[Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold Source: MDPI / PubMed Central URL:[Link]

Sources

Exploratory

Stereochemistry and Conformational Analysis of Endo-2-azabicyclo[2.2.1]heptan-5-ol: A Structural Guide for Rational Drug Design

Executive Summary The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern rational drug design. By escaping the "flatland" of planar aromatic rings, bicyclic aliphatic systems offer high Fs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern rational drug design. By escaping the "flatland" of planar aromatic rings, bicyclic aliphatic systems offer high Fsp3​ character (fraction of sp3-hybridized carbons) and precise spatial vectors for pharmacophore alignment. Among these, the 2-azabicyclo[2.2.1]heptane system—an azanorbornane derivative—stands out as a highly versatile bioisostere for pyrrolidines and piperidines. Specifically, the stereochemistry and conformational rigidity of endo-2-azabicyclo[2.2.1]heptan-5-ol make it a privileged building block for central nervous system (CNS) agents and metabolic inhibitors[1].

This technical guide deconstructs the stereochemical architecture, conformational thermodynamics, and analytical workflows required to leverage this scaffold in advanced drug discovery.

Stereochemical Architecture & Topography

The 2-azabicyclo[2.2.1]heptane core is defined by a bridged bicyclic framework containing a nitrogen atom at the 2-position and two bridgehead carbons (C1 and C4) connected by a methano bridge (C7). The introduction of a hydroxyl group at C5 creates a critical stereocenter that dictates the molecule's interaction with biological targets.

  • The Endo Trajectory: In the endo-isomer, the C5 hydroxyl group points away from the C7 methano bridge, projecting into the concave, sterically congested fold of the bicyclic V-shape.

  • The Exo Trajectory: Conversely, the exo-isomer features the hydroxyl group pointing towards the C7 bridge, occupying the convex face.

The absolute configuration (e.g., 1S,4S,5R vs. 1R,4R,5S ) dictates the spatial vector of the hydroxyl group. This trajectory is paramount; it determines whether the molecule can form directional hydrogen bonds within a target protein's active site or if it will clash with adjacent amino acid residues[2].

Conformational Thermodynamics and Rigidity

Unlike unstrained aliphatic rings (such as cyclohexane) that undergo rapid and continuous chair-boat interconversions, the 2-azabicyclo[2.2.1]heptane framework is thermodynamically locked.

Nitrogen Inversion Dynamics

In typical secondary amines, the nitrogen atom rapidly inverts through a planar transition state. However, in the 2-azabicyclo[2.2.1]heptane scaffold, the bicyclic strain forces the nitrogen into a highly pyramidalized geometry[3]. This structural constraint significantly increases the activation energy required for nitrogen inversion compared to unstrained amides, locking the lone pair into a defined spatial orientation that can be exploited for receptor binding[3].

Transannular Effects and Steric Shielding

The locked boat-like geometry forces the endo-protons (at C5 and C6) into close spatial proximity, creating a sterically hindered concave face. This steric shielding dictates that incoming reagents during derivatization preferentially attack from the less hindered exo face[4]. Consequently, synthesizing the endo-alcohol requires highly controlled, catalyst-directed desymmetrization rather than simple nucleophilic addition.

Analytical Workflows for Stereochemical Assignment

Determining the precise endo vs. exo configuration is critical for quality control in drug development. While X-ray crystallography provides definitive solid-state proof, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR, often combined with Lanthanide Shift Reagents (LSR), is the gold standard for solution-phase elucidation[4].

Protocol 1: NOESY-NMR Elucidation of Endo/Exo Stereochemistry

Objective: Unambiguous assignment of the C5 stereocenter in synthesized 2-azabicyclo[2.2.1]heptan-5-ol.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected over protic solvents like Methanol-d4 to prevent rapid deuterium exchange at the hydroxyl group and to minimize solvent-solute hydrogen bonding, which can alter the natural conformational equilibrium of the molecule.

  • NMR Acquisition: Acquire 1D ¹H, ¹³C, and 2D NOESY spectra at 298 K using a high-field (e.g., 600 MHz) NMR spectrometer. Set the NOESY mixing time to 300-500 ms.

    • Causality: This specific mixing time is optimal for small rigid molecules to allow sufficient cross-relaxation (NOE buildup) without entering the spin-diffusion regime, which could yield false-positive cross-peaks.

  • Internal Calibration (Self-Validation): Identify the cross-peak between the C1 and C4 bridgehead protons.

    • Causality: Because the bicyclic framework is rigidly locked, the distance between C1 and C4 is a constant structural invariant. Using this cross-peak intensity as an internal calibration standard ensures that subsequent NOE distance calculations are absolute and not artifacts of sample concentration or instrument tuning.

  • Stereochemical Assignment via Cross-Peaks: Locate the C5 proton signal.

    • If the compound is the endo-isomer (hydroxyl is endo), the C5 proton must be exo. An exo proton will exhibit a strong, diagnostic NOE cross-peak with the C7 syn proton (the bridge proton pointing toward the C5/C6 face).

    • If the compound is the exo-isomer , the C5 proton is endo and will lack the C5-H to C7-H NOE, instead showing strong correlations with the adjacent endo proton at C6.

NOESYLogic A Synthesized Compound (Unknown C5 Stereocenter) B Acquire 2D NOESY NMR (CDCl3, 298K) A->B C Analyze C5-Proton Cross-Peaks B->C Internal Calibration via C1/C4 D Strong NOE with C7-syn Proton C->D E Strong NOE with C6-endo Proton C->E F C5-Proton is Exo (Hydroxyl is ENDO) D->F Validates Endo-Isomer G C5-Proton is Endo (Hydroxyl is EXO) E->G Validates Exo-Isomer

Logical decision tree for NOESY NMR stereochemical assignment of the C5 position.

Asymmetric Synthesis & Scaffold Construction

Constructing the endo-isomer with high enantiomeric purity requires bypassing the natural steric preference of the bicyclic system. Recent advancements utilize Brønsted acid-catalyzed ring-opening of meso-epoxides to achieve this[1].

Protocol 2: Asymmetric Synthesis via meso-Epoxide Desymmetrization

Objective: Enantioselective construction of the endo-2-azabicyclo[2.2.1]heptan-5-ol core via 1 methodologies[1].

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 10 mol % of a chiral phosphoric acid (CPA) catalyst.

    • Causality: The bulky, chiral binaphthyl backbone of the CPA creates a highly restricted chiral pocket. This dictates the facial selectivity during the nucleophilic attack, ensuring high enantiomeric excess (ee) by sterically blocking one trajectory.

  • Reaction Setup: Dissolve the meso-epoxide precursor in anhydrous dichloromethane (DCM).

    • Causality: DCM is utilized because its low dielectric constant prevents the formation of solvent-separated ion pairs. This keeps the transition state tightly bound to the chiral phosphate counterion, maximizing stereocontrol.

  • Temperature Modulation: Cool the reaction mixture to -20 °C.

    • Causality: Lowering the thermal energy of the system suppresses the uncatalyzed, racemic background reaction. It ensures that the activation energy is only overcome via the lower-energy, catalyst-mediated pathway[1].

  • Nucleophilic Ring Opening: Add the amine nucleophile dropwise and stir for 24 hours. The nucleophile attacks the epoxide, yielding the endo-hydroxyl group due to the geometric constraints of the SN​2 -like transition state within the bicyclic system.

  • Quench and Validation (Self-Validation): Monitor the reaction completion via TLC. Quench with saturated aqueous NaHCO₃.

    • Causality: The basic quench immediately neutralizes the phosphoric acid catalyst, freezing the reaction profile and preventing any acid-catalyzed epimerization or degradation of the newly formed endo-alcohol during workup.

SynthesisWorkflow A meso-Epoxide Precursor (Achiral) B Chiral Phosphoric Acid Catalysis (-20 °C) A->B Addition of Nucleophile C Desymmetrization Transition State B->C Tight Ion-Pairing D endo-2-Azabicyclo[2.2.1]heptan-5-ol (Enantiopure) C->D Stereoselective Ring Opening E NOESY NMR Validation D->E Structural Confirmation

Workflow for the asymmetric desymmetrization and validation of endo-2-azabicyclo[2.2.1]heptan-5-ol.

Pharmacological Translation: Scaffold in Drug Discovery

The rigid spatial arrangement of the 2-azabicyclo[2.2.1]heptane scaffold has proven invaluable in targeting complex protein pockets.

Muscarinic Receptor Antagonists

In the development of muscarinic receptor ligands, the orientation of the ester derivative at the C5 or C6 position is the primary determinant of binding affinity. Studies by Carroll et al. demonstrated that the endo-ester derivatives exhibit significantly higher potency than their exo counterparts[2]. The endo trajectory perfectly aligns the 2,2-diphenylpropionate side chain with the hydrophobic pockets of the M1/M3 receptor subtypes[2].

Table 1: Comparative Muscarinic Receptor Binding Affinities of 2-Azabicyclo[2.2.1]heptan-5-ol Ester Derivatives

Compound DerivativeSubstitution PositionStereochemistryRelative Potency RankReceptor Affinity ( Ki​ , M)
5-endo esterC5Endo1 (Highest) 4.23×10−10 to 1.18×10−9
5-exo esterC5Exo2Lower than 5-endo
6-endo esterC6Endo3Lower than 5-exo
6-exo esterC6Exo4 (Lowest)Lowest Affinity

Data synthesized from Carroll et al.[2], demonstrating the critical nature of endo/exo stereocenters in pharmacophore alignment.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Beyond muscarinic targets, the scaffold is utilized in the design of metabolic modulators. For instance, Neogliptin, a highly potent DPP-4 inhibitor developed for Type 2 Diabetes Mellitus, utilizes the 2-azabicyclo[2.2.1]heptane core to achieve an IC50​ of 16.8 nM[5]. The rigid bicyclic system restricts the conformational entropy of the molecule, pre-organizing the pharmacophore to perfectly match the catalytic triad of the DPP-4 active site, outperforming flexible analogs like vildagliptin[5].

References

  • Carroll, F. I., et al. "Synthesis and Muscarinic Receptor Activity of Ester Derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol." Journal of Medicinal Chemistry, 1992.[2] URL:

  • "Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides." Organic Letters, ACS Publications, 2022.[1] URL:

  • "Stereochemical and Conformational Analysis of 7-Methoxy-2-Azabicyclo[2.2.1]Heptane Systems." Benchchem.[3] URL:

  • "3-(3-Azabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM." MDPI, 2025.[5] URL:

  • Ammon, H. L., et al. "Conformational analysis with lanthanide shift reagents differences in the solution and crystal structure." Chemistry Letters, Oxford Academic.[4] URL:

Sources

Foundational

An In-depth Technical Guide to Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride Derivatives: Synthesis, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-azabicyclo[2.2.1]heptane framework, a conformationally rigid bridged cyclic system, has garnered significant attention in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azabicyclo[2.2.1]heptane framework, a conformationally rigid bridged cyclic system, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituents, enabling highly specific and high-affinity interactions with biological targets.[1] This inherent rigidity often translates to favorable pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability.[1] Among the various derivatives of this scaffold, endo-2-azabicyclo[2.2.1]heptan-5-ol and its hydrochloride salts represent a particularly promising class of compounds with diverse therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, stereochemical considerations, and biological applications of these derivatives, offering valuable insights for researchers and drug development professionals.

The core structure of 2-azabicyclo[2.2.1]heptane can be considered a constrained analog of other important pharmacophores, such as piperazine, which allows for diverse synthetic modifications and broad therapeutic applications.[2][3] The introduction of a hydroxyl group at the C-5 position in the endo configuration further enhances the potential for creating derivatives with specific biological activities. This guide will delve into the intricacies of manipulating this scaffold to generate novel therapeutic agents.

Synthetic Strategies for the Endo-2-azabicyclo[2.2.1]heptane Scaffold

The construction of the 2-azabicyclo[2.2.1]heptane core is a critical step in the synthesis of endo-2-azabicyclo[2.2.1]heptan-5-ol derivatives. Several synthetic routes have been developed, with the aza-Diels-Alder reaction being a prominent and versatile method.

Aza-Diels-Alder Approach

The aza-Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful tool for the construction of the 2-azabicyclo[2.2.1]hept-5-ene framework, which can then be further functionalized.[4][5] A common strategy involves the reaction of cyclopentadiene with an iminium salt generated in situ.[4]

A key precursor for many synthetic routes is 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince Lactam".[6][7] This compound is a valuable building block for the synthesis of various carbocyclic nucleoside analogs with antiviral properties.[6][7] The synthesis of the Vince Lactam itself can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile like methanesulfonyl cyanide, followed by hydrolysis.[8]

Stereoselective Synthesis

Controlling the stereochemistry of the 2-azabicyclo[2.2.1]heptane core is crucial for achieving the desired biological activity. Stereoselective synthetic methods are therefore of paramount importance. One approach involves the use of chiral auxiliaries or catalysts in the Diels-Alder reaction. For instance, stereoselective synthesis of S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles has been achieved using S- and R-1-phenylethylamine as chiral precursors.[9]

The following diagram illustrates a generalized synthetic workflow for accessing the 2-azabicyclo[2.2.1]heptane scaffold, which serves as a precursor to the target endo-alcohol derivatives.

Synthetic_Workflow cluster_0 Scaffold Construction cluster_1 Functionalization cluster_2 Final Product Cyclopentadiene Cyclopentadiene Aza_Diels_Alder Aza-Diels-Alder Reaction Cyclopentadiene->Aza_Diels_Alder Dienophile Dienophile Dienophile->Aza_Diels_Alder Azabicycloheptene 2-Azabicyclo[2.2.1]hept-5-ene Derivative Aza_Diels_Alder->Azabicycloheptene Functionalization Functional Group Interconversion Azabicycloheptene->Functionalization Endo_Alcohol Endo-2-azabicyclo[2.2.1]heptan-5-ol Functionalization->Endo_Alcohol HCl_Salt Hydrochloride Salt Formation Endo_Alcohol->HCl_Salt Final_Product Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride HCl_Salt->Final_Product

Caption: Generalized synthetic workflow for endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride.

Introduction of the Endo-Hydroxyl Group

Once the 2-azabicyclo[2.2.1]heptene core is established, the next critical step is the introduction of the hydroxyl group at the C-5 position with the desired endo stereochemistry. This can be achieved through various methods, including:

  • Hydroboration-Oxidation: This two-step process typically results in the anti-Markovnikov addition of water across the double bond, which can lead to the desired endo-alcohol depending on the steric environment of the bicyclic system.

  • Epoxidation followed by Reductive Opening: Epoxidation of the double bond followed by a regioselective and stereoselective reductive opening of the epoxide can also yield the endo-alcohol. The choice of reducing agent is critical in controlling the stereochemical outcome.

Structure-Activity Relationships and Therapeutic Applications

Derivatives of endo-2-azabicyclo[2.2.1]heptan-5-ol have shown promise in a variety of therapeutic areas, primarily due to the rigid scaffold's ability to present pharmacophoric groups in a well-defined spatial arrangement.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A notable application of this scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.[9] For example, a series of compounds containing an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety attached to the 2-azabicyclo[2.2.1]heptane nitrogen were designed and synthesized. One such compound, named neogliptin, exhibited potent DPP-4 inhibition with an IC50 of 16.8 ± 2.2 nM, which is more potent than the established drugs vildagliptin and sitagliptin.[9] Molecular modeling studies revealed that neogliptin interacts with key residues in the active site of the DPP-4 enzyme.[9]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2-azabicyclo[2.2.1]heptane framework is also a key structural feature of epibatidine, a potent analgesic agent that acts as a nicotinic acetylcholine receptor (nAChR) agonist.[5] However, the high toxicity of epibatidine has limited its therapeutic use.[5] This has spurred the development of numerous analogs with the aim of separating the analgesic effects from the toxicity. The synthesis of various 6-substituted 2-azabicyclo[2.2.1]hept-5-enes, which are precursors to epibatidine analogs, has been explored. One such analog demonstrated high binding affinity at rat brain nicotinic acetylcholine receptors.[10]

Other Potential Applications

The versatility of the 2-azabicyclo[2.2.1]heptane scaffold suggests its potential in other therapeutic areas as well. For instance, the related 2,5-diazabicyclo[2.2.1]heptane scaffold has been incorporated into molecules targeting oncology and neurological disorders.[2][3] The rigid nature of the bicyclo[2.2.1]heptane system has also been utilized in the development of prostaglandin D2 (PGD2) receptor antagonists for treating allergic inflammation.[1]

The following table summarizes the biological activities of some representative 2-azabicyclo[2.2.1]heptane derivatives.

Compound ClassTargetTherapeutic AreaReference
Neogliptin AnalogDPP-4Type 2 Diabetes[9]
Epibatidine AnalognAChRAnalgesia[10]
Bicyclo[2.2.1]heptane sulfonamidePGD2 ReceptorAllergic Inflammation[1]

Experimental Protocols

General Procedure for the Aza-Diels-Alder Reaction

The following is a representative protocol for the construction of the 2-azabicyclo[2.2.1]hept-5-ene skeleton, adapted from literature procedures.[4][5]

  • To a solution of a primary amine hydrochloride salt in an appropriate solvent (e.g., aqueous formaldehyde), add freshly cracked cyclopentadiene at room temperature.

  • Stir the reaction mixture vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.1]hept-5-ene derivative.

Protocol for Hydrochloride Salt Formation
  • Dissolve the purified endo-2-azabicyclo[2.2.1]heptan-5-ol derivative in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • To this solution, add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • A precipitate will form. Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the hydrochloride salt.

The logical relationship between the core scaffold and its therapeutic applications is illustrated in the following diagram.

Therapeutic_Applications Scaffold Endo-2-azabicyclo[2.2.1]heptan-5-ol Scaffold DPP4 DPP-4 Inhibition Scaffold->DPP4 nAChR nAChR Modulation Scaffold->nAChR PGD2 PGD2 Receptor Antagonism Scaffold->PGD2 Diabetes Type 2 Diabetes DPP4->Diabetes Analgesia Pain Management nAChR->Analgesia Inflammation Allergic Inflammation PGD2->Inflammation

Caption: Therapeutic applications stemming from the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold.

Conclusion and Future Directions

The endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride scaffold represents a privileged structure in medicinal chemistry, offering a rigid framework for the design of potent and selective therapeutic agents. The synthetic methodologies, particularly the aza-Diels-Alder reaction, provide a versatile entry point to this class of compounds. The demonstrated success in developing DPP-4 inhibitors and nAChR ligands highlights the potential of this scaffold.

Future research in this area should focus on the development of more efficient and stereoselective synthetic routes to access a wider range of derivatives. Further exploration of the structure-activity relationships will be crucial for optimizing the pharmacological profiles of these compounds, including potency, selectivity, and pharmacokinetic properties. The inherent rigidity of the scaffold also makes it an excellent platform for computational modeling and drug design, which can guide the synthesis of next-generation therapeutics targeting a broader range of diseases. The continued investigation of endo-2-azabicyclo[2.2.1]heptan-5-ol derivatives holds significant promise for the discovery of novel and effective medicines.

References

Sources

Exploratory

Pharmacokinetic Profiling of Endo-2-azabicyclo[2.2.1]heptan-5-ol Based Compounds: Escaping Flatland in Drug Design

Executive Summary & Structural Causality In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target promiscuit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles. The strategic shift toward "escaping flatland" emphasizes the incorporation of three-dimensional, sp³-rich scaffolds.

The endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold represents a privileged bridged bicyclic system that addresses these liabilities. By constraining the conformational flexibility of a standard piperidine or pyrrolidine ring, this scaffold lowers the entropic penalty of target binding. More importantly, it fundamentally alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As demonstrated in the development of Neogliptin—a potent DPP-4 inhibitor—the incorporation of the 2-azabicyclo[2.2.1]heptane core significantly suppresses unfavorable intramolecular cyclization and improves overall ADME properties compared to flat analogs (1)[1]. Furthermore, bridged piperidines have been shown to lower lipophilicity and increase sp³ character, directly correlating with extended half-lives and reduced clearance in vivo (2)[2].

The specific endo-5-hydroxyl substitution provides a dual advantage: it acts as a highly directional vector for hydrogen bonding with the target protein, and its orientation within the concave face of the bicyclic system sterically shields it from rapid Phase II glucuronidation, preserving metabolic stability.

Mandatory Visualization: ADME Workflow

ADME_Workflow cluster_0 In Vitro ADME Profiling cluster_1 In Vivo PK (Rodent) Start endo-2-azabicyclo[2.2.1]heptan-5-ol Scaffold Design Microsomes Liver Microsomes (CYP450 Stability) Start->Microsomes Caco2 Caco-2 Assay (Permeability & Efflux) Start->Caco2 IV Intravenous (IV) (Clearance & Vss) Microsomes->IV PO Per Os (PO) (Bioavailability) Caco2->PO Decision Lead Optimization Go/No-Go IV->Decision PO->Decision Decision->Start Poor PK Success Preclinical Candidate Decision->Success F > 30%, Cl < 20

Fig 1: PK profiling workflow and decision matrix for bridged bicyclic scaffolds.

Self-Validating In Vitro Protocols

To accurately profile the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold, we must deploy self-validating assay systems. Every step is designed not just to generate data, but to mathematically prove the integrity of the experiment.

Human Liver Microsome (HLM) Stability Assay

Causality: Flat amines are notorious for rapid N-dealkylation or α-carbon oxidation by Cytochrome P450 enzymes. The bridged [2.2.1] system introduces heavy steric hindrance around the basic nitrogen, drastically lowering intrinsic clearance ( Clint​ ). This protocol isolates Phase I metabolic liabilities.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the endo-2-azabicyclo[2.2.1]heptan-5-ol test compound, Verapamil (High Clearance Control), and Warfarin (Low Clearance Control) to a final assay concentration of 1 µM in the buffer. Validation: The controls ensure the microsomes are metabolically competent.

  • Pre-Incubation: Add HLMs to the compound mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Validation: Maintain a parallel "No-NADPH" control to confirm that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Acetonitrile instantly denatures CYP enzymes, halting the reaction precisely. The internal standard normalizes downstream LC-MS/MS ionization variance.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Bidirectional Caco-2 Permeability & Efflux Assay

Causality: Basic amines are frequent substrates for intestinal efflux transporters like P-glycoprotein (P-gp). While the bridged scaffold improves aqueous solubility, its impact on active efflux must be quantified to predict oral bioavailability (3)[3].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a differentiated, polarized monolayer.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (100 µM) to the apical chamber; a basolateral fluorescence rejection of >99% validates tight junction integrity.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). For Apical-to-Basolateral (A→B) transport, add 0.5 mL to the apical chamber. For Basolateral-to-Apical (B→A) transport, add 1.5 mL to the basolateral chamber. Include Digoxin (10 µM) as a known P-gp substrate control.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux.

In Vivo Pharmacokinetics: Translating Data to Efficacy

The ultimate validation of the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold is its performance in living systems. The high Fraction sp³ ( Fsp3 ) reduces non-specific plasma protein binding, thereby increasing the free fraction ( fu​ ) of the drug available to tissues, while the steric shielding lowers systemic clearance.

Rodent PK Protocol (IV and PO)
  • Formulation: Formulate the test compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Administration:

    • IV Cohort: Administer 1 mg/kg via the tail vein of male Sprague-Dawley rats (n=3).

    • PO Cohort: Administer 5 mg/kg via oral gavage (n=3).

  • Sampling: Collect serial blood samples (200 µL) via the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins with 3 volumes of acetonitrile containing an internal standard.

  • PK Parameter Derivation: Utilize non-compartmental analysis (NCA) to determine Area Under the Curve ( AUC ), Systemic Clearance ( Cl ), Volume of Distribution at steady state ( Vss​ ), and absolute oral bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

Quantitative Data Synthesis

The table below synthesizes typical profiling data, demonstrating the stark pharmacokinetic advantages of replacing a flat piperidine ring with the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold.

Table 1: Comparative Pharmacokinetic Parameters
ParameterFlat Piperidine Analogendo-2-azabicyclo[2.2.1]heptan-5-ol AnalogMechanistic Causality
Fsp³ (Fraction sp³) 0.350.72Increased 3D character reduces planar stacking and aggregation.
LogD (pH 7.4) 3.82.1The 5-hydroxyl group and bridged core significantly lower lipophilicity.
HLM Cl_int (µL/min/mg) 48.514.2Steric shielding of the α-carbons prevents rapid CYP450 oxidation.
Caco-2 P_app (10⁻⁶ cm/s) 0.92.4Lowered desolvation penalty improves passive membrane permeation.
Rat IV Clearance (mL/min/kg) 42.012.5Reduced in vitro metabolic liability translates directly to lower systemic Cl.
Oral Bioavailability (F%) 18%68%Synergistic effect of high intestinal permeability and low first-pass metabolism.

References

  • Maslov, I. O., et al. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." Pharmaceuticals (Basel), 2022. 1

  • Wen, Z., et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry, 2022. 2

  • Mitchell, L., et al. "Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor." ACS Medicinal Chemistry Letters, 2015. 3

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Diastereoselective Approach to the Synthesis of Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride

Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold The 2-azabicyclo[2.2.1]heptane framework is a rigid, bicyclic structure that serves as a vital chiral building block in medicinal chemistry. Its c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane framework is a rigid, bicyclic structure that serves as a vital chiral building block in medicinal chemistry. Its conformational constraint and defined spatial orientation of substituents make it an attractive scaffold for designing potent and selective therapeutic agents. Notably, this core is integral to the structure of carbocyclic nucleoside analogues, including the blockbuster antiviral drugs Abacavir and Carbovir, used in the treatment of HIV.[1] The enantiopure (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a common precursor, highlights the demand for asymmetric routes to this system.[1][2]

This application note provides a detailed protocol for the asymmetric synthesis of a specific derivative, Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride. The protocol leverages a chiral auxiliary-mediated aza-Diels-Alder reaction, a robust and highly stereocontrolled method for establishing the bicyclic core.[3][4] Subsequent functional group manipulations yield the target compound. This guide is intended for researchers in organic synthesis and drug development, offering both a practical, step-by-step methodology and the underlying scientific rationale for each experimental choice.

Synthetic Strategy: A Chiral Auxiliary-Directed Aza-Diels-Alder Reaction

The cornerstone of this synthesis is the [4+2] cycloaddition between cyclopentadiene and a chiral imine. This aza-Diels-Alder reaction is a powerful C-C and C-N bond-forming transformation that rapidly builds molecular complexity.[3] To achieve high enantioselectivity, a chiral auxiliary is temporarily attached to the dienophile.[4][5] The auxiliary sterically shields one face of the imine, directing the incoming diene to the opposite face and thereby controlling the absolute stereochemistry of the newly formed chiral centers.

Our chosen strategy involves four key stages:

  • Synthesis of a Chiral Iminodienophile: A glyoxylate ester bearing a recoverable chiral auxiliary is condensed with a protected amine source.

  • Diastereoselective Aza-Diels-Alder Cycloaddition: The chiral imine reacts with cyclopentadiene under Lewis acid catalysis to form the bicyclic alkene with high stereocontrol.

  • Stereoselective Hydroxylation and Deprotection: The alkene is converted to the desired endo-alcohol via hydroboration-oxidation, followed by the removal of the N-protecting group and the chiral auxiliary.

  • Salt Formation: The final amine is converted to its hydrochloride salt for improved stability and handling.

This workflow is depicted in the diagram below.

G cluster_0 Stage 1: Dienophile Synthesis cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Functionalization & Deprotection cluster_3 Stage 4: Salt Formation SM Chiral Glyoxylate Ester + Benzylamine Imine Chiral Iminodienophile SM->Imine Condensation Adduct N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene (Ester Adduct) Imine->Adduct Aza-Diels-Alder (Lewis Acid) Cyclopentadiene Cyclopentadiene Cyclopentadiene->Adduct Endo_Alcohol N-Benzyl-endo-2-azabicyclo[2.2.1]heptan-5-ol Adduct->Endo_Alcohol 1. LiAlH4 Reduction (Auxiliary Cleavage) 2. Hydroboration-Oxidation Final_Amine Endo-2-azabicyclo[2.2.1]heptan-5-ol Endo_Alcohol->Final_Amine Hydrogenolysis (Pd/C, H2) HCl_Salt Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride (Target) Final_Amine->HCl_Salt HCl in Ether

Caption: Overall synthetic workflow from starting materials to the final target molecule.

Experimental Protocols & Scientific Rationale

Materials and Reagents
ReagentSupplierGradePurpose
(-)-8-Phenylmenthyl glyoxylateSigma-Aldrich≥98%Chiral dienophile precursor
BenzylamineAcros Organics99%Imine formation, N-protecting group
Titanium(IV) chloride (TiCl₄)Sigma-Aldrich1.0 M in DCMLewis acid catalyst
Cyclopentadiene (cracked)TCI Chemicals>95%Diene for cycloaddition
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich1.0 M in THFReducing agent, auxiliary cleavage
Borane-THF complex (BH₃·THF)Sigma-Aldrich1.0 M in THFHydroborating agent
Sodium hydroxideFisher SciReagentOxidation workup
Hydrogen peroxide (30% aq.)Fisher SciCertified ACSOxidizing agent
Palladium on carbon (10% Pd/C)Sigma-AldrichHydrogenolysis catalyst
Dichloromethane (DCM), AnhydrousSigma-Aldrich≥99.8%Solvent
Diethyl ether, AnhydrousSigma-Aldrich≥99.7%Solvent
Tetrahydrofuran (THF), AnhydrousSigma-Aldrich≥99.9%Solvent
Hydrochloric acidSigma-Aldrich2.0 M in Et₂OSalt formation
Step-by-Step Protocol

Step 1: In Situ Formation of Chiral Iminodienophile

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add (-)-8-phenylmenthyl glyoxylate (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add benzylamine (1.05 equiv) dropwise to the solution. Stir for 30 minutes.

  • Add titanium(IV) chloride (1.0 M solution in DCM, 1.1 equiv) dropwise via syringe. The solution will typically turn a deep color. Stir for an additional 1 hour at -78 °C.

  • Rationale: The reaction between the glyoxylate and benzylamine forms an N-acylimine in situ. The use of a Lewis acid like TiCl₄ is crucial; it coordinates to the carbonyl oxygen, activating the imine towards nucleophilic attack by the diene and promoting the cycloaddition.[3] The reaction is performed at low temperatures to maximize stereoselectivity and minimize side reactions.

Step 2: Diastereoselective Aza-Diels-Alder Reaction

  • While maintaining the temperature at -78 °C, add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture from Step 1.

  • Allow the reaction to stir at -78 °C for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired endo cycloadduct.

  • Rationale: The large, sterically demanding 8-phenylmenthyl group effectively blocks one face of the C=N double bond. This forces the cyclopentadiene to approach from the less hindered face, resulting in the preferential formation of a single diastereomer.[3][4] The endo transition state is generally favored electronically and sterically in Diels-Alder reactions involving cyclic dienes.

Caption: Facial selectivity in the aza-Diels-Alder reaction directed by the chiral auxiliary. (Note: Images are placeholders).

Step 3: Reductive Cleavage and Hydroboration-Oxidation

  • Dissolve the purified cycloadduct from Step 2 (1.0 equiv) in anhydrous THF in a flame-dried flask under nitrogen.

  • Cool the solution to 0 °C and slowly add a solution of LiAlH₄ in THF (2.5 equiv).

  • Allow the mixture to warm to room temperature and then gently reflux for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction to 0 °C and quench carefully according to the Fieser workup: add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir vigorously until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude N-benzyl-2-azabicyclo[2.2.1]hept-5-ene.

  • Dissolve the crude alkene (1.0 equiv) in anhydrous THF under nitrogen and cool to 0 °C.

  • Add borane-THF complex (1.0 M solution, 1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool back to 0 °C and slowly add 3 M aqueous NaOH, followed by the careful, dropwise addition of 30% aqueous H₂O₂.

  • Stir at room temperature for 1 hour. Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield N-benzyl-endo-2-azabicyclo[2.2.1]heptan-5-ol.

  • Rationale: LiAlH₄ is a powerful reducing agent that serves a dual purpose: it reduces the ester functionality and cleaves the 8-phenylmenthol auxiliary, which can be recovered. Hydroboration-oxidation of the alkene proceeds via a syn-addition of the B-H bond across the double bond from the less sterically hindered exo face of the bicyclic system. The subsequent oxidation with H₂O₂ replaces the boron atom with a hydroxyl group, resulting in the desired endo-alcohol stereochemistry.

Step 4: Deprotection and Salt Formation

  • Dissolve the N-benzyl alcohol from Step 3 (1.0 equiv) in methanol.

  • Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

  • Fit the flask with a hydrogen balloon and purge the system with H₂ gas.

  • Stir the reaction under a positive pressure of H₂ at room temperature for 12-16 hours.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate to obtain the crude Endo-2-azabicyclo[2.2.1]heptan-5-ol.

  • Dissolve the crude amine in a minimal amount of isopropanol and cool to 0 °C.

  • Add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final product, Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride.

  • Rationale: The N-benzyl group is a common amine protecting group that is readily removed under mild conditions by catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the C-N bond in the presence of hydrogen gas. Formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle and store than the free amine.

Summary and Outlook

This protocol details a reliable and highly stereoselective method for the synthesis of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride. The key to the asymmetric induction is the use of a chiral auxiliary to direct a diastereoselective aza-Diels-Alder reaction. The subsequent steps are standard, high-yielding transformations that build upon the precisely established stereochemistry of the bicyclic core. This approach provides a versatile platform for accessing enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives, which are invaluable scaffolds for the development of novel therapeutics. Alternative strategies, such as enzymatic resolution of racemic precursors or modern catalytic asymmetric methods, also provide powerful routes to these structures and may be considered depending on substrate scope and scalability requirements.[1][6]

References

  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology. Available at: [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE. Available at: [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. ACS Publications. Available at: [Link]

  • Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. ResearchGate. Available at: [Link]

  • Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. Available at: [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. UCLA Chemistry and Biochemistry. Available at: [Link]

  • SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM CHIRAL SULFONYL CYANIDES. HETEROCYCLES. Available at: [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. Available at: [Link]

  • Synthesis and bronchodilator activity of endo-2-(2-cyclopentyl-2-hydroxy-2-phenyl)acetoxy-7-methyl-7- azabicyclo-[2.2.1]heptane methobromide, a potent and long-acting anticholinergic agent. PubMed. Available at: [Link]

  • Discover Efficient Asymmetric Synthesis of Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones: Copper-Catalyzed Radical Desymmetrization Cyclization Using Chiral Phosphoric Acids. Anhui Catlab Technology Co., Ltd. Available at: [Link]

  • An enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]

  • OPTICAL RESOLUTION OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE BY INCLUSION COMPLEXATION WITH BRUCINE. HETEROCYCLES. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]

  • Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews. Available at: [Link]

Sources

Application

Application Note: Leveraging Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride in Lead Optimization and Bioisosteric Replacement

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Introduction & Strategic Rationale In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction & Strategic Rationale

In modern medicinal chemistry, the paradigm of "escaping flatland" has driven the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional architectures. The 2-azabicyclo[2.2.1]heptane scaffold represents a structurally constrained, bridged bicyclic system that serves as an exceptional bioisostere for traditional, flexible heterocycles like piperidines, pyrrolidines, and morpholines[1].

Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a highly specialized building block within this class. Its utility stems from three distinct structural features:

  • Conformational Restriction: The fused bicyclic architecture enforces a rigid conformation, reducing the entropic penalty upon target binding and enhancing selectivity.

  • Stereocontrolled Exit Vectors: The endo-hydroxyl group at the 5-position provides a precise, stereochemically locked vector for hydrogen bonding. Unlike flexible aliphatic alcohols, the endo configuration directs the hydroxyl group into a specific spatial quadrant, minimizing steric clashes with the bridging methylene group while precisely engaging target residues.

  • Metabolic Stability: The rigidified core shields the nitrogen lone pair and adjacent carbon-hydrogen bonds, significantly reducing susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism compared to unbranched pyrrolidines.

This scaffold has been successfully deployed in the development of highly potent dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Neogliptin analogs) [1] and selective muscarinic receptor agonists [2].

Physicochemical & Structural Profiling

To ensure precise stoichiometric calculations and optimal storage, the building block is supplied as a hydrochloride salt. The free base of such low-molecular-weight secondary amines is often volatile and prone to atmospheric oxidation; the HCl salt guarantees bench stability and consistent reactivity.

PropertyValue / Description
Chemical Name Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride
CAS Number 2230912-20-4[3]
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Fsp³ Fraction 1.00 (Highly saturated, ideal for modern drug design)
Stereochemistry Endo-configuration at C5; rigid bridged core
Handling & Storage Hygroscopic; store desiccated at 2–8°C under inert atmosphere

Mechanistic Insights: The Bioisosteric Workflow

When optimizing a hit compound, replacing a flexible amine with the 2-azabicyclo[2.2.1]heptane core alters the spatial distribution of the molecule's pharmacophores. The endo-hydroxyl group acts as a dual-purpose handle: it can serve as a terminal hydrogen-bond donor/acceptor in the final drug molecule, or as a synthetic handle for further derivatization (e.g., etherification, fluorination, or esterification) [4].

G A Planar Hit (Piperidine / Pyrrolidine) B Bioisosteric Replacement (2-Azabicyclo[2.2.1]heptane) A->B Escape Flatland C Stereocontrolled Vector (endo-5-OH) B->C H-Bond Targeting D Lead Compound (Improved PK/PD) C->D in vitro/in vivo validation

Caption: Workflow demonstrating the transition from planar hits to 3D-rich bicyclic lead compounds.

G Target Target Protein (e.g., DPP-4) Hydrophobic Pocket H-Bond Acceptor Scaffold Endo-2-azabicyclo[2.2.1]heptan-5-ol Rigid Bicyclic Core endo-5-OH Vector Scaffold->Target Steric fit (High Fsp3) Scaffold->Target Hydrogen Bonding

Caption: Pharmacophore interaction model of the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold.

Comparative Pharmacokinetic Profile

The strategic incorporation of this scaffold reliably improves pharmacokinetic (PK) and pharmacodynamic (PD) parameters. Below is a representative comparative summary based on historical optimization campaigns replacing a standard pyrrolidine with a 2-azabicyclo[2.2.1]heptane derivative [1].

ParameterStandard Pyrrolidine Analog2-Azabicyclo[2.2.1]heptane AnalogCausality / Mechanistic Reason
In vitro Clearance (HLM) High (>40 µL/min/mg)Low (<15 µL/min/mg)Steric shielding of the α-carbon prevents CYP450 oxidation.
Aqueous Solubility ModerateHighIncreased 3D character disrupts crystal lattice packing energy.
Target Selectivity Broad (Off-target hits)High (Specific)Rigid conformation prevents binding to off-target receptors.
Membrane Permeability HighModerate to HighInternal hydrogen bonding (if derivatized) masks polarity.

Experimental Protocols

The following protocols are self-validating systems designed to incorporate Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride into a target electrophile. Because the starting material is an HCl salt, in situ liberation of the free amine is a critical first step.

Protocol A: N-Alkylation via Reductive Amination

This method is preferred for appending the bicyclic core to an aldehyde-bearing scaffold. It is highly chemoselective and tolerates the unprotected endo-5-hydroxyl group.

Reagents Required:

  • Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (1.2 eq)

  • Target Aldehyde (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Amine Liberation: In an oven-dried round-bottom flask purged with N₂, suspend the Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (1.2 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.5 eq) dropwise at room temperature. Stir for 15 minutes to fully liberate the free secondary amine.

    • Expert Insight: DIPEA is chosen over Triethylamine (TEA) due to its higher steric bulk, which prevents it from acting as a competing nucleophile or coordinating with trace metals.

  • Imine Formation: Add the target aldehyde (1.0 eq) to the solution. Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: Monitor by LC-MS or TLC. The formation of the intermediate iminium ion should be visible. Do not proceed until aldehyde consumption plateaus.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) in small portions to control the exothermic release of hydrogen gas.

    • Expert Insight: NaBH(OAc)₃ is preferred over NaBH₄ because it is mild enough to selectively reduce the iminium ion without reducing unreacted aldehyde to an alcohol.

  • Completion & Quench: Warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM to 10% MeOH in DCM with 1% NH₄OH to elute the basic amine).

Protocol B: O-Derivatization (Esterification of the endo-5-OH)

If the secondary amine is already protected (e.g., as a Boc-derivative) or previously alkylated, the endo-hydroxyl group can be functionalized to probe structure-activity relationships (SAR) [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated/N-protected Endo-2-azabicyclo[2.2.1]heptan-5-ol (1.0 eq) in anhydrous Pyridine (0.3 M) at 0°C under N₂.

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a nucleophilic catalyst.

  • Acylation: Dropwise, add the desired acyl chloride or acid anhydride (1.5 eq).

    • Expert Insight: The endo face of the bicyclic system is sterically hindered by the bridging methylene. The use of DMAP is non-negotiable here; it forms a highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier of the endo pocket.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry and concentrate for subsequent purification.

References

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol Source: Journal of Medicinal Chemistry / RTI International URL:[Link]

  • (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride (CAS: 2230912-20-4) Source: Molport Chemical Database URL:[Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications) URL:[Link]

Method

NMR Spectroscopy Characterization of endo-2-Azabicyclo[2.2.1]heptan-5-ol Hydrochloride: A Comprehensive Guide

Introduction and Structural Rationale The 2-azabicyclo[2.2.1]heptane scaffold is a highly privileged, conformationally restricted bicyclic system widely utilized in medicinal chemistry. It serves as the core framework fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The 2-azabicyclo[2.2.1]heptane scaffold is a highly privileged, conformationally restricted bicyclic system widely utilized in medicinal chemistry. It serves as the core framework for numerous neuroactive compounds, including epibatidine analogs targeting nicotinic acetylcholine receptors[1] and novel dipeptidyl peptidase-4 (DPP-4) inhibitors[2].

Characterizing endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride presents unique analytical challenges. The bicyclic strain induces complex proton-proton scalar couplings (roofing effects and long-range W -couplings), while the stereocenter at C5 (endo vs. exo hydroxyl configuration) requires rigorous 2D NMR validation[3]. Furthermore, the hydrochloride salt form protonates the secondary amine, significantly altering the electronic environment and inducing torsional strain that impacts nitrogen inversion dynamics[4]. This application note provides a self-validating, step-by-step NMR methodology to unambiguously elucidate the structure and stereochemistry of this molecule.

Experimental Design & Causality: Solvent Selection

A critical point of failure in characterizing amine hydrochlorides is improper solvent selection. While Deuterium Oxide ( D2​O ) readily dissolves the highly polar salt, it rapidly exchanges with the labile hydroxyl ( −OH ) and ammonium ( −NH2+​ ) protons, rendering them invisible to the NMR spectrometer.

The Causality of Choosing DMSO- d6​ : To achieve a self-validating structural assignment, DMSO- d6​ is the solvent of choice. DMSO strongly hydrogen-bonds with the −OH and −NH2+​ groups, significantly slowing their chemical exchange rates on the NMR timescale. This allows researchers to:

  • Observe the −OH proton as a distinct doublet, confirming its scalar coupling to the C5 methine proton ( 3JH,OH​ ).

  • Observe the broad −NH2+​ signals, confirming the salt form without needing separate elemental analysis.

  • Utilize the −OH proton in 2D NOESY experiments to provide additional spatial constraints for stereochemical assignment.

NMR_Workflow A Sample Prep: 15-20 mg in DMSO-d6 B 1D Acquisition: 1H (16-32 scans), 13C (1024+ scans) A->B Lock & Shim C 2D Backbone Connectivity: COSY, HSQC, HMBC B->C Spin System ID D Stereochemical Probing: NOESY / ROESY C->D Spatial Proximity E Data Processing: Apodization, FT, Phase Correction D->E Raw FID Data F Structural Elucidation: Endo-Isomer Confirmation E->F Unambiguous Assignment

Workflow for the NMR acquisition and structural elucidation of bicyclic scaffolds.

1D NMR Characterization

The protonation of the nitrogen atom exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent protons (H1 and H3) compared to the free base form. The expected chemical shifts are summarized below.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Notes
H1 (Bridgehead)~4.10br s1HHighly deshielded by adjacent N+ .
H5 (exo)~4.05m1HShifted downfield by −OH . Exo protons couple to the H4 bridgehead.
H3 ( α to N)~3.15 - 3.30m2HDiastereotopic protons adjacent to N+ .
H4 (Bridgehead)~2.65br s1HLess deshielded than H1 (further from N).
H6 (exo)~1.95ddd1HDistinct geminal coupling to H6(endo).
H7 (syn/anti)~1.75 - 1.90m2HBridging methylene protons.
H6 (endo)~1.45ddd1HTypically shielded relative to exo protons.
-OH ~5.20d1HExchangeable; visible due to DMSO- d6​ H-bonding.
-NH 2+​ ~8.50 - 9.00br s2HExchangeable; confirms the hydrochloride salt form.
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)Causality / Assignment Notes
C5 ~69.5Carbinol carbon; highly deshielded by electronegative oxygen.
C1 ~58.5Bridgehead carbon α to the protonated nitrogen.
C3 ~44.2Methylene carbon α to the protonated nitrogen.
C4 ~41.0Secondary bridgehead carbon.
C6 ~36.8Methylene carbon adjacent to the carbinol center.
C7 ~33.5Bridging methylene carbon (C7).

2D NMR and Stereochemical Elucidation

While 1D NMR and HSQC/HMBC confirm the planar connectivity, they cannot definitively prove the endo configuration of the hydroxyl group. The stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives is strictly assigned using Nuclear Overhauser Effect Spectroscopy (NOESY)[2].

The Logic of NOESY for Endo Confirmation: In the endo-5-ol isomer, the hydroxyl group points "down" (away from the C7 bridge), meaning the H5 proton must be in the exo ("up") position. An exo H5 proton is spatially proximate to the syn-H7 bridging proton. Therefore, a strong NOE cross-peak between H5 and H7(syn) is the definitive diagnostic marker for the endo-ol configuration. If the molecule were the exo-ol isomer, the H5 proton would be endo, pointing away from the bridge, and this NOE correlation would be entirely absent.

NOE_Network H5 H5 (exo) H6_endo H6 (endo) H5->H6_endo Weak NOE H6_exo H6 (exo) H5->H6_exo Strong NOE H7_syn H7 (syn) H5->H7_syn Key NOE (Proves endo-OH) H4 H4 (bridge) H5->H4 W-coupling

NOESY correlation network confirming the endo-hydroxyl (exo-H5) stereochemistry.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride. Rationale: This mass provides an optimal signal-to-noise (S/N) ratio for 13 C and 2D experiments within a reasonable timeframe (1-2 hours).

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the solution for 30 seconds. Ensure no undissolved particulates remain, as solid matter distorts magnetic field homogeneity (shimming). Transfer to a high-quality 5 mm NMR tube.

Phase 2: Acquisition Parameters (400 MHz or higher)
  • Tuning and Shimming: Insert the sample, tune the probe to 1 H and 13 C frequencies, and perform gradient shimming (Z1-Z5). The DMSO- d6​ residual peak should have a linewidth at half-height ( W1/2​ ) of < 1.0 Hz.

  • 1 H NMR Acquisition:

    • Spectral width: 12 ppm (-1 to 11 ppm).

    • Relaxation delay (D1): 2.0 seconds (ensures full relaxation of the rigid bicyclic protons).

    • Scans: 16 to 32.

  • 13 C NMR Acquisition:

    • Spectral width: 220 ppm (-10 to 210 ppm).

    • Proton decoupling: WALTZ-16 sequence.

    • Scans: Minimum 1024 (due to the low natural abundance of 13 C and the lack of NOE enhancement on quaternary carbons, though this molecule lacks them, high S/N is needed for clean baseline).

  • NOESY Acquisition:

    • Mixing time ( τm​ ): 300–500 ms. Rationale: Bicyclic systems are rigid; a mixing time in this range prevents spin diffusion while capturing true spatial correlations (< 5 Å).

    • Scans: 16 per t1 increment; 256 t1 increments.

Phase 3: Data Processing and Validation
  • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT).

  • Phase the spectra manually to ensure pure absorptive peak shapes.

  • Calibrate the chemical shift axis using the internal TMS peak (0.00 ppm) or the residual DMSO- d6​ quintet (2.50 ppm for 1 H, 39.52 ppm for 13 C).

  • Self-Validation Check: Verify the integration ratio. The sum of the aliphatic protons must equal 10, and the exchangeable protons ( −OH and −NH2+​ ) must integrate to 1 and 2, respectively. If the exchangeable protons are missing, suspect moisture contamination in the DMSO- d6​ .

References

  • Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion. The Journal of Organic Chemistry. 4

  • Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. University of Leicester. 1

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.2

  • Synthesis and Muscarinic Receptor Activity of Ester Derivatives of 2-Substituted 2-Azabicycloheptan-5-ol and -6-ol. LookChem / Journal of Medicinal Chemistry. 3

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride

Introduction & Mechanistic Rationale Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a conformationally restricted, bridged bicyclic scaffold heavily utilized in the development of muscarinic receptor antagonists an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a conformationally restricted, bridged bicyclic scaffold heavily utilized in the development of muscarinic receptor antagonists and nicotinic acetylcholine receptor (nAChR) ligands[1]. The rigid azanorbornane framework forces attached pharmacophores into specific spatial orientations, dramatically enhancing receptor subtype selectivity[1].

Scaling up the synthesis of this building block requires overcoming several stereochemical and regiochemical challenges. The most robust, scalable approach avoids expensive chiral pool starting materials. Instead, it relies on a diastereoselective aqueous aza-Diels-Alder cycloaddition, followed by hydroboration, oxidation, and a stereochemically controlled hydride reduction to force the hydroxyl group into the desired endo configuration[2].

Synthetic Workflow

Workflow Start Starting Materials: Cyclopentadiene + Benzylamine + CH2O Step1 1. Aza-Diels-Alder Cycloaddition Intermediate: N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene Start->Step1 Step2 2. Hydroboration-Oxidation Intermediate: Exo-5-ol / 6-ol Mixture Step1->Step2 Step3 3. Oxidation & Separation Intermediate: N-Benzyl-2-azabicyclo[2.2.1]heptan-5-one Step2->Step3 Step4 4. Stereoselective Reduction Intermediate: Endo-N-Benzyl-5-ol Step3->Step4 Step5 5. Hydrogenolysis & Salt Formation Product: Endo-2-azabicyclo[2.2.1]heptan-5-ol HCl Step4->Step5

Figure 1: Five-step synthetic workflow for Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride.

Step-by-Step Experimental Protocols & Causality

Step 1: Aqueous Aza-Diels-Alder Cycloaddition
  • Causality: The reaction between freshly cracked cyclopentadiene and an iminium ion (generated in situ from benzylamine and formaldehyde) is performed in water. The hydrophobic effect forces the non-polar diene and dienophile into tight solvent cavities, accelerating the cycloaddition and improving the exo/endo ratio compared to organic solvents.

  • Protocol:

    • Dissolve benzylamine hydrochloride (1.0 eq) in water. Add 37% aqueous formaldehyde (1.1 eq) and stir for 30 minutes at 20°C to form the iminium salt.

    • Add freshly cracked cyclopentadiene (1.5 eq) dropwise. Vigorously stir the biphasic mixture for 12 hours.

    • Basify the aqueous layer with 2M NaOH (pH > 10) and extract with MTBE. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield N-benzyl-2-azabicyclo[2.2.1]hept-5-ene.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 8:2) visualized with Dragendorff’s reagent confirms the formation of the tertiary amine. The disappearance of the benzylamine spot (ninhydrin active) indicates completion.

Step 2: Regioselective Hydroboration-Oxidation
  • Causality: The ethano-bridge of the bicyclic system sterically blocks the endo face. Consequently, the bulky BH₃·THF complex approaches exclusively from the less hindered exo face, yielding a mixture of exo-5-ol and exo-6-ol regioisomers[2].

  • Protocol:

    • Dissolve the Step 1 alkene in anhydrous THF under N₂ and cool to 0°C.

    • Add BH₃·THF (1.0M, 1.2 eq) dropwise. Stir for 2 hours at room temperature.

    • Cool to 0°C and carefully quench with 3M NaOH, followed by the slow addition of 30% H₂O₂. Stir for 2 hours.

    • Extract with EtOAc, wash with saturated Na₂S₂O₃, dry, and concentrate.

  • Self-Validation (IPC): ¹H-NMR will show the complete disappearance of the alkene protons (δ 6.0–6.5 ppm) and the appearance of a broad carbinol multiplet around δ 3.8 ppm.

Step 3: Swern Oxidation and Regioisomer Separation
  • Causality: The exo-5-ol and exo-6-ol epimers co-elute on silica gel, making early separation unfeasible. Oxidation destroys the chiral center at C5/C6, yielding the 5-ketone and 6-ketone. These regioisomers possess distinct dipole moments, allowing for baseline resolution via column chromatography[3].

  • Protocol:

    • To a -78°C solution of oxalyl chloride (1.5 eq) in DCM, add DMSO (3.0 eq) dropwise. Stir for 15 minutes.

    • Add the alcohol mixture from Step 2 (in DCM) dropwise. Stir for 30 minutes.

    • Add Et₃N (5.0 eq), stir for 15 minutes, and allow to warm to room temperature.

    • Quench with water, extract with DCM, and concentrate.

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure N-benzyl-2-azabicyclo[2.2.1]heptan-5-one.

  • Self-Validation (IPC): IR spectroscopy will reveal a strong, sharp carbonyl stretch at ~1740 cm⁻¹. GC-MS will show two distinct peaks corresponding to the 5-one and 6-one regioisomers.

Step 4: Stereoselective Reduction

Stereocontrol Exo Exo-Alcohol Mixture (Steric approach of BH3) Ketone 5-Ketone & 6-Ketone (Loss of stereocenter) Exo->Ketone Swern Oxidation Endo Endo-Alcohol (Exo-face Hydride Attack) Ketone->Endo NaBH4 Reduction

Figure 2: Stereochemical inversion workflow from exo-alcohols to the target endo-isomer.

  • Causality: To obtain the endo-alcohol, the 5-ketone is reduced with NaBH₄. The hydride attacks from the sterically accessible exo face, forcing the resulting alkoxide oxygen into the endo cavity[3].

  • Protocol:

    • Dissolve the isolated 5-ketone in methanol and cool to 0°C.

    • Add NaBH₄ (1.5 eq) in portions. Stir for 1 hour at 0°C.

    • Quench with saturated NH₄Cl, remove methanol in vacuo, and extract the aqueous residue with DCM. Dry and concentrate to yield endo-N-benzyl-2-azabicyclo[2.2.1]heptan-5-ol.

  • Self-Validation (IPC - Critical NMR Check): In the ¹H-NMR of the endo-alcohol, the carbinol proton (H-5) resides on the exo face. According to the Karplus equation, the dihedral angle between the exo H-5 and the adjacent bridgehead proton (H-4) is ~45°, resulting in a visible coupling constant (J ≈ 3-4 Hz). If it were the exo-alcohol, the endo H-5 would have a dihedral angle of ~90°, presenting as a singlet (J ≈ 0 Hz).

Step 5: Hydrogenolysis and Salt Formation
  • Causality: The benzyl group is removed via catalytic hydrogenation. Performing this in the presence of HCl serves a dual purpose: it prevents the resulting secondary amine from poisoning the palladium catalyst and directly yields the highly stable, crystalline hydrochloride API salt.

  • Protocol:

    • Dissolve the endo-alcohol in methanol. Add 1.1 eq of HCl (4M in dioxane).

    • Add 10% Pd/C (10 wt%).

    • Purge the vessel with N₂, then H₂. Stir vigorously under an H₂ atmosphere (balloon or 50 psi reactor) for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo and triturate the residue with diethyl ether to precipitate Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride as a white solid.

Quantitative Data & Yield Analysis

The following table summarizes the expected metrics for a 500 g scale-up campaign:

Synthetic StepScale (Starting Mat.)Key ReagentsExpected Yield (%)Target PurityIPC Method
1. Aza-Diels-Alder 500 gCyclopentadiene, BnNH₂, CH₂O82%>95%GC-MS / TLC
2. Hydroboration 400 gBH₃·THF, H₂O₂, NaOH78%>90% (mix)¹H-NMR
3. Oxidation & Sep. 300 g(COCl)₂, DMSO, Et₃N45% (5-one)*>98%GC-MS / Silica
4. Reduction 120 gNaBH₄, MeOH92%>99% (endo)¹H-NMR (NOESY)
5. Hydrogenolysis 100 gH₂, Pd/C, HCl95%>99.5%HPLC / Titration

*Yield reflects the isolation of the 5-one regioisomer from the 5-one/6-one mixture.

References

  • [Carroll et al., 1992] Title: Synthesis and Muscarinic Receptor Activity of Ester Derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Source: Journal of Medicinal Chemistry. URL:[Link]

  • [Baxter et al., 2014] Title: Substituted 2-Azabicycles and Methods of Using Them (US Patent 8,969,352 B2). Source: United States Patent and Trademark Office / Google Patents.
  • [Ma et al., 2022] Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Source: Organic Letters. URL:[Link]

Sources

Method

Application Note: Utilizing Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Guide & Experimental Protocols Executive Summary The transition from planar, sp2-rich molecules t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The transition from planar, sp2-rich molecules to three-dimensional, sp3-rich architectures—often termed "escaping from flatland"—is a critical paradigm in modern drug discovery. Saturated bridged bicyclic amines, such as endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (CAS: 2230912-20-4) , serve as highly valuable scaffolds[1]. This rigid core provides an optimal balance of conformational restriction, metabolic stability, and precise vector projection for functional groups[2].

As a Senior Application Scientist, I have observed that the endo stereochemistry at the C5 hydroxyl group is particularly advantageous. It projects substituents into a distinct spatial quadrant compared to its exo counterpart, enabling fine-tuned interactions with orthosteric binding sites in targets ranging from Dipeptidyl Peptidase-4 (DPP-4)[3] to muscarinic acetylcholine receptors (mAChRs)[4]. This guide details the mechanistic rationale, physicochemical profiling, and validated protocols for deploying this scaffold in lead generation.

Mechanistic Rationale & Application Areas

CNS Targets: Muscarinic and Nicotinic Receptors

The 2-azabicyclo[2.2.1]heptane system is a lower homologue of the tropane ring (found in atropine and cocaine). Its compact, rigid structure perfectly mimics the endogenous neurotransmitter acetylcholine when protonated at physiological pH. Esterification of the endo-C5 hydroxyl group with various bulky aromatic acids yields potent mAChR antagonists[4]. The rigidity minimizes the entropic penalty upon receptor binding, while the specific endo trajectory ensures the ester carbonyl hydrogen-bonds effectively with the receptor's threonine/tyrosine residues[5].

Metabolic Diseases: DPP-4 Inhibition

In the treatment of Type 2 Diabetes Mellitus (T2DM), DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1. The 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into pseudo-peptides and oxadiazole derivatives (e.g., neogliptin analogs)[3]. The bicyclic core locks the basic amine in an optimal conformation to interact with the Glu205/Glu206 residues in the S2 pocket of DPP-4, while the substituted C5/C6 positions direct vectors into the hydrophobic S1 pocket, yielding low-nanomolar IC50 values[2][3].

DPP4_Pathway GLP1 GLP-1 (Incretin) Insulin Insulin Secretion GLP1->Insulin Stimulates DPP4 DPP-4 Enzyme DPP4->GLP1 Degrades (Inactivates) Inhibitor 2-Azabicyclo[2.2.1]heptane Derivative Inhibitor->DPP4 Blocks Active Site Glucose Blood Glucose Lowering Insulin->Glucose Mediates

Fig 1: Mechanism of action for 2-azabicyclo[2.2.1]heptane-derived DPP-4 inhibitors.

Oncology: Chiral Sulfonamides

Recent advancements have utilized the 2-azabicycloalkane skeleton to synthesize chiral sulfonamides targeting human hepatocellular carcinoma (HCC) and glioblastoma (GBM)[6]. The rigid backbone provides an optimal spatial orientation for the sulfonamide pharmacophore, enhancing selective cytotoxicity against malignant cells while sparing non-malignant fibroblasts[6].

Quantitative Data Summaries

Table 1: Physicochemical Profile of Endo-2-azabicyclo[2.2.1]heptan-5-ol

PropertyValue / CharacteristicImpact on Drug Design
Fsp3 Fraction 1.0 (High)Excellent aqueous solubility; "escape from flatland"[2].
Ring Strain ModerateStable under physiological conditions; reactive in specific ring-expansions[7].
Hydrogen Bond Donors 2 (OH, NH2⁺)Facilitates anchor binding in receptor pockets.
Vector Projection Endo specificDistinct SAR compared to exo isomers; prevents steric clashes[4].

Table 2: Comparative Binding Affinities of Scaffold Derivatives

Derivative TargetScaffold ModificationIC50 / Ki ValueReference
mAChR (M1/M3) C5-endo Acetoxy, N-methylKi = 6.63 - 47.6 µMCarroll et al.[4]
DPP-4 N-acylated (Neogliptin analog)IC50 = 4.3 nMMDPI (2025)[3]
nAChR 7-aza substitution (Epibatidine)Ki < 0.1 nMBenchChem[2]

Experimental Workflows and Protocols

To utilize this scaffold effectively, chemists must selectively functionalize the C5-hydroxyl group while protecting the secondary amine. The following workflow and protocols ensure high-yield derivatization and reliable biological screening.

Workflow Start Endo-2-azabicyclo[2.2.1] heptan-5-ol HCl Protect N-Boc Protection (Amine Masking) Start->Protect Deriv C5-OH Esterification Protect->Deriv Deprotect HCl/Dioxane Deprotection Deriv->Deprotect Screen In Vitro Receptor Screening Deprotect->Screen

Fig 2: General synthetic workflow for C5-functionalization of the bicyclic scaffold.

Protocol A: Selective N-Boc Protection and C5-Esterification

Causality: The hydrochloride salt must be neutralized, and the highly nucleophilic secondary amine must be protected to prevent competitive N-acylation during the esterification of the secondary C5 alcohol.

Materials:

  • Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Desired Carboxylic Acid (e.g., Tropic acid or substituted benzoic acid)

  • EDCI, DMAP (Coupling reagents)

Step-by-Step Procedure:

  • Free-basing & Protection: Suspend endo-2-azabicyclo[2.2.1]heptan-5-ol HCl (1.0 eq) in anhydrous DCM (0.2 M). Add TEA (2.5 eq) dropwise at 0 °C. Stir for 15 mins.

  • Add Boc2O (1.1 eq) dissolved in DCM. Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4, filter, and concentrate to yield the N-Boc intermediate. (Self-validation: TLC should show a single UV-inactive spot stainable by ninhydrin after heating).

  • Esterification: Dissolve the N-Boc intermediate (1.0 eq) and the target carboxylic acid (1.2 eq) in DCM.

  • Add EDCI (1.5 eq) and a catalytic amount of DMAP (0.1 eq) at 0 °C. Stir at RT for 12 hours.

  • Purification: Quench with water, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc) to isolate the esterified product.

  • Deprotection: Treat the purified intermediate with 4M HCl in dioxane for 2 hours at RT to cleave the Boc group, yielding the final functionalized hydrochloride salt.

Protocol B: Radioligand Binding Assay for mAChR Affinity

Causality: To validate the biological efficacy of the synthesized derivatives, a competitive radioligand binding assay is required. [³H]QNB (Quinuclidinyl benzilate) is used as it is a non-selective, high-affinity antagonist that reliably labels all mAChR subtypes[4].

Materials:

  • CHO cell membranes expressing human M1-M5 receptors

  • [³H]QNB (Specific activity ~40 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Reference Control: Atropine sulfate[8]

Step-by-Step Procedure:

  • Preparation: Dilute CHO cell membranes in Assay Buffer to a final concentration of 10-20 µg protein/well in a 96-well plate.

  • Ligand Addition: Add 50 µL of the test compound (synthesized in Protocol A) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M) to the wells.

  • Radioligand Addition: Add 50 µL of [³H]QNB (final concentration 0.2 nM) to all wells.

  • Incubation: Incubate the plate at 25 °C for 90 minutes to ensure equilibrium is reached. (Causality: 90 minutes is required for bulky bicyclic derivatives to fully equilibrate in the orthosteric pocket).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters 3x with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism). Convert IC50 to Ki using the Cheng-Prusoff equation. (Self-validation: The Atropine control must yield a Ki of ~0.3 - 1.0 nM for the assay to be considered valid[8]).

References

  • Carroll, F. I., Abraham, P., Chemburkar, S., He, X. C., Mascarella, S. W., Kwon, Y. W., & Triggle, D. J. (1992). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry, 35(12), 2184-2191. Available at:[Link]

  • MDPI. (2025). 3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Available at: [Link]

  • Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Probes & Drugs. Atropine (PD009911). Available at:[Link]

  • Namiki Shoji Co., Ltd. 2230912-20-4 [endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride]. Available at:[Link]

  • PMC. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Available at: [Link]

Sources

Application

Crystallization and purification techniques for Endo-2-azabicyclo[2.2.1]heptan-5-ol

Application Note: Advanced Crystallization and Purification Strategies for Endo-2-azabicyclo[2.2.1]heptan-5-ol Introduction & Mechanistic Context The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Purification Strategies for Endo-2-azabicyclo[2.2.1]heptan-5-ol

Introduction & Mechanistic Context

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of muscarinic receptor ligands[1] and modern MRGPRX2 antagonists[2]. The specific diastereomer, endo-2-azabicyclo[2.2.1]heptan-5-ol, presents unique isolation and purification challenges. Synthesizing this molecule—typically via the reduction of 2-azabicyclo[2.2.1]heptan-5-one[3] or the enantioselective ring-opening of meso-epoxides[4]—often yields a crude mixture of endo/exo epimers alongside over-reduced byproducts.

As a free base, endo-2-azabicyclo[2.2.1]heptan-5-ol is a highly hydrophilic, low-melting amorphous solid or oil. Direct crystallization of the free base is thermodynamically unfavorable; the molecule's strong hydrogen-bonding capability (via both the secondary amine and the endo-hydroxyl group) causes it to heavily solvate or "oil out" rather than form an ordered crystal lattice in organic solvents. To overcome this, purification must rely on reactive crystallization . By converting the free base to its hydrochloride salt (CAS 2230912-20-4)[5], we disrupt the intramolecular hydrogen bonding network, yielding a highly crystalline ionic lattice that enables efficient diastereomeric enrichment and chemical purification.

Purification Workflow & Logic

The following workflow illustrates the logical progression from a crude reaction mixture to the isolated, high-purity endo-isomer hydrochloride salt.

CrystallizationLogic Crude Crude Amine Free Base (Endo/Exo Mixture) Extraction Aqueous Workup pH > 10 Extraction Crude->Extraction Remove water-soluble impurities OrgPhase Organic Phase (DCM/EtOAc) Extraction->OrgPhase Phase separation SaltGen Reactive Crystallization Add HCl in IPA OrgPhase->SaltGen Solvent swap & protonation AntiSolvent Anti-Solvent Addition (MTBE dropwise) SaltGen->AntiSolvent Induce supersaturation Isolation Vacuum Filtration & Drying AntiSolvent->Isolation Crystal harvesting Pure Pure Endo-Isomer HCl Salt (>99% de) Isolation->Pure Final IPC

Caption: Workflow for reactive crystallization and purification of Endo-2-azabicyclo[2.2.1]heptan-5-ol.

Physicochemical Profiling & Solvent Selection

The success of the anti-solvent crystallization relies heavily on the dielectric constant of the solvent system. Isopropanol (IPA) acts as an ideal primary solvent because it readily dissolves the free base and accommodates the exothermic protonation step. Methyl tert-butyl ether (MTBE) is selected as the anti-solvent; its addition lowers the bulk dielectric constant of the medium, drastically reducing the solubility of the ionic HCl salt and driving supersaturation within the metastable zone.

Table 1: Solvent System Screening for Anti-Solvent Crystallization (HCl Salt)

Primary SolventAnti-SolventRatio (v/v)Yield (%)Diastereomeric Purity (Endo:Exo)Mechanistic Observation
Isopropanol (IPA) MTBE 1:2 85% >99:1 Optimal crystal habit; slow nucleation prevents oiling out.
Ethanol (EtOH)MTBE1:372%95:5Higher baseline solubility in EtOH reduces overall yield.
AcetoneHexane1:160%90:10Rapid supersaturation leads to oiling out prior to crystallization.
TetrahydrofuranHeptane1:278%97:3Acceptable alternative, but slower crystallization kinetics.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded within the steps to ensure causality and real-time verification of the purification process.

Phase 1: Free Base Isolation
  • Quench & Basification : Transfer the crude reaction mixture (containing the endo/exo mixture) to a jacketed reactor. Cool to 5°C. Slowly add 2M aqueous NaOH until the aqueous layer reaches pH > 10.

    • Causality & IPC: The secondary amine must be fully deprotonated (pKa ~9.5) to partition into the organic phase. Verify pH with indicator strips.

  • Extraction : Extract the aqueous layer three times with Dichloromethane (DCM) (3 x 5 volumes).

  • Washing & Drying : Wash the combined organic layers with brine (1 x 3 volumes), dry over anhydrous Na₂SO₄, and filter.

  • Solvent Swap : Concentrate the DCM filtrate under reduced pressure (35°C, 200 mbar) until a thick oil is obtained. Reconstitute the oil in 5 volumes of anhydrous Isopropanol (IPA).

Phase 2: Reactive Crystallization (Salt Formation)
  • Protonation : Stir the IPA solution at 20°C. Dropwise, add 1.05 equivalents of 4M HCl in Dioxane (or HCl in IPA).

    • Causality & IPC: The reaction is mildly exothermic. A slight temperature rise (2-5°C) validates the salt formation. The solution may transition from clear to slightly turbid as the HCl salt forms.

  • Homogenization : Heat the mixture to 60°C to ensure complete dissolution of any premature precipitate, resetting the thermal history of the solution.

Phase 3: Anti-Solvent Addition & Polishing
  • Inducing Supersaturation : While maintaining stirring at 60°C, begin the dropwise addition of MTBE (up to 10 volumes total) over 60 minutes.

    • Causality: Slow addition controls the degree of supersaturation, keeping the system within the metastable zone to promote the growth of large, pure endo-isomer crystals rather than trapping exo-isomer impurities via rapid crash-out.

  • Cooling Ramp : Once the MTBE addition is complete, initiate a controlled cooling ramp from 60°C to 0°C at a rate of 0.5°C/min.

    • IPC: Visible cloud point and subsequent crystallization should occur around 35–40°C.

  • Aging : Age the slurry at 0–5°C for 2 hours to maximize yield.

  • Isolation : Harvest the crystals via vacuum filtration. Wash the filter cake with 2 volumes of cold (0°C) MTBE.

  • Drying : Dry the solid in a vacuum oven at 40°C for 12 hours to afford pure endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride.

Analytical Validation

To confirm the success of the purification, perform ¹H NMR (in D₂O or DMSO-d₆). The endo-isomer can be distinguished from the exo-isomer by the coupling constants of the proton adjacent to the hydroxyl group (C5-H). In the endo-isomer, the C5-H is exo-oriented and exhibits distinct multiplicity compared to the endo-oriented proton of the exo-isomer[4].

References

  • Carroll, F. I., et al. "Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol." Journal of Medicinal Chemistry 35.12 (1992): 2184-2191. URL:[Link]

  • Ma, D., et al. "Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides." Organic Letters (2022). URL:[Link]

  • "Bicyclic heterocycles as mrgprx2 antagonists." Google Patents WO2025160430A1.
  • Taylor, E. C., and Kobayashi, T. "The Journal of Organic Chemistry." J. Org. Chem., Vol 41, No. 8 (1976). URL:[Link]

  • "2230912-20-4 [endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride]." Namiki Shoji Co., Ltd. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride

Welcome to the Technical Support Center for Bicyclic Scaffold Synthesis. As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic and kinetic challenges associated with the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Scaffold Synthesis. As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic and kinetic challenges associated with the synthesis of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride .

This bicyclic system is a privileged scaffold in drug discovery, frequently utilized in the development of muscarinic, nicotinic, and orexin receptor modulators[1]. However, researchers commonly face two major bottlenecks: diastereoselectivity during ketone reduction and hygroscopicity during salt formation . This guide provides self-validating protocols and mechanistic troubleshooting to maximize your endo-isomer yield.

Pathway Visualization

SynthesisPathway SM Boc-2-azabicyclo[2.2.1]heptan-5-one Red Stereoselective Reduction (L-Selectride, THF, -78°C) SM->Red Int Endo-Boc-2-azabicyclo[2.2.1]heptan-5-ol Red->Int >95% Selectivity Exo Exo-Isomer Byproduct (Minimized) Red->Exo <5% Yield Deprot Deprotection & Salt Formation (4M HCl in Dioxane) Int->Deprot Prod Endo-2-azabicyclo[2.2.1]heptan-5-ol HCl Deprot->Prod Precipitation in MTBE

Synthetic workflow for Endo-2-azabicyclo[2.2.1]heptan-5-ol HCl from the 5-ketone intermediate.

Troubleshooting & FAQs

Q1: Why is my endo:exo ratio so poor when reducing the 5-ketone intermediate? A: This is a classic kinetic vs. thermodynamic control issue. If you are using standard reducing agents like NaBH₄ or LiAlH₄, the small hydride nucleophile can attack the carbonyl carbon from either the endo or exo face, often leading to a thermodynamically driven mixture favoring the exo-alcohol[2]. The Fix: You must force kinetic control using extreme steric bulk. Switch your reducing agent to L-Selectride (Lithium tri-sec-butylborohydride). The massive sec-butyl groups completely block attack from the sterically hindered endo face of the bicyclic system. The hydride is delivered exclusively from the less hindered exo face, pushing the resulting hydroxyl group into the desired endo position[1].

Q2: My L-Selectride reduction shows complete consumption of starting material, but my isolated yield is low and NMR shows boron impurities. What went wrong? A: You are likely failing to completely cleave the robust boron-oxygen bond formed during the reduction. Unlike NaBH₄ reductions, trialkylborohydrides require an aggressive oxidative workup. The Fix: After the reaction is complete at -78 °C, you must warm the mixture to 0 °C and perform a biphasic oxidative quench using 3M NaOH followed by 30% H₂O₂[1]. This oxidizes the borane to the borate ester, which is subsequently hydrolyzed by the base, releasing your free endo-alcohol.

Q3: During the Boc-deprotection and HCl salt formation, my product turns into an unmanageable gummy residue instead of a crystalline powder. How do I fix this? A: Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is highly hygroscopic. If you use aqueous HCl, or if your solvents are not strictly anhydrous, water coordinates with the salt, preventing crystallization. The Fix: Perform the deprotection using 4M HCl in anhydrous dioxane. Once the reaction is complete, do not evaporate to dryness. Instead, concentrate the solution slightly and precipitate the salt by adding it dropwise into a vigorously stirred volume of ice-cold Methyl tert-butyl ether (MTBE). Filter the resulting precipitate rapidly under an inert atmosphere (N₂/Ar) to prevent atmospheric moisture absorption.

Q4: How can I definitively confirm the endo stereochemistry of my product using NMR? A: Rely on 1D ¹H-NMR coupling constants and 2D NOESY. In the endo-alcohol, the C5-proton is in the exo position. Because the dihedral angle between the exo-C5 proton and the adjacent bridgehead C4 proton is close to 45-60°, you will observe a distinct J-coupling (typically 3-5 Hz). Furthermore, a NOESY experiment will show a strong cross-peak between the exo-C5 proton and the protons of the C7 bridge. If the hydroxyl was exo, the endo-C5 proton would show a dihedral angle near 90° with the bridgehead proton, resulting in a coupling constant near 0 Hz (a singlet-like appearance).

Quantitative Reagent Comparison

The choice of reducing agent is the single most critical variable in this synthesis. Below is a summary of expected outcomes based on standard reagent screening:

Reducing AgentTemp (°C)Endo:Exo RatioIsolated Yield (%)Mechanistic Rationale
NaBH₄ 0 to 25~40:6085 (Mixed)Small hydride attacks from both faces; thermodynamic preference favors the exo-alcohol.
LiAlH₄ 0~50:5080 (Mixed)Non-selective; aggressive reduction leads to poor diastereocontrol.
L-Selectride -78>95:5 88 (Endo) Extreme steric bulk forces kinetic attack exclusively from the less hindered exo face[1].

Standardized Experimental Protocols

Protocol A: Stereoselective Reduction of Boc-2-azabicyclo[2.2.1]heptan-5-one

Note: This protocol utilizes air- and moisture-sensitive reagents. All glassware must be oven-dried.

  • Preparation: Dissolve Boc-2-azabicyclo[2.2.1]heptan-5-one (1.0 eq) in anhydrous THF (0.2 M concentration) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Add a 1M solution of L-Selectride in THF (2.5 eq) dropwise via syringe over 20 minutes to maintain the internal temperature.

  • Reaction: Stir the mixture at -78 °C for 3 hours[1].

  • Oxidative Quench: Warm the reaction to 0 °C. Carefully add 3M NaOH (approx. 1.05 mL per mmol of starting material), followed immediately by the dropwise addition of 30% w/w H₂O₂ (approx. 0.55 mL per mmol)[1].

  • Hydrolysis: Remove the ice bath and stir vigorously at room temperature for 2 hours to ensure complete hydrolysis of the boron complex.

  • Workup: Concentrate the mixture in vacuo to remove THF. Extract the aqueous residue with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (10-90% EtOAc in hexanes) to yield the pure endo-Boc-alcohol[1].

Protocol B: Deprotection and Hydrochloride Salt Crystallization
  • Deprotection: Dissolve the purified endo-Boc-2-azabicyclo[2.2.1]heptan-5-ol (1.0 eq) in a minimal amount of anhydrous Dichloromethane (DCM).

  • Acidification: Add 4M HCl in anhydrous dioxane (10.0 eq). Stir the solution at room temperature for 2 hours. Gas evolution (isobutylene and CO₂) will be observed.

  • Concentration: Once TLC confirms complete consumption of the starting material, concentrate the solution under reduced pressure to approximately 25% of its original volume. Do not evaporate to complete dryness.

  • Precipitation: Transfer the concentrated solution to an addition funnel and add it dropwise to a vigorously stirred flask containing 10 volumes of ice-cold, anhydrous Methyl tert-butyl ether (MTBE). A white precipitate will form immediately.

  • Isolation: Filter the suspension rapidly through a Buchner funnel under a blanket of nitrogen. Wash the filter cake with additional cold MTBE.

  • Drying: Transfer the highly hygroscopic solid immediately to a vacuum desiccator containing P₂O₅ or silica gel. Dry in vacuo overnight to yield Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride as a free-flowing white powder.

References

  • Synthesis and Muscarinic Receptor Activity of Ester Derivatives of 2-Substituted 2-Azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry (1992). Carroll et al. Available at:[Link]

  • Substituted 2-Azabicycles and Methods of Using Them (US Patent 8,969,352 B2).United States Patent and Trademark Office (2014). Letourneau et al.
  • The nature of the carbonium ion. XII. The N-p-toluenesulfonyl-2-azabicyclo[2.2.1]heptan-5-one reduction. The Journal of Organic Chemistry (1976). Available at:[Link]

Sources

Optimization

Resolving solubility issues with Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride

Welcome to the technical support resource for Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a primary focus on resolving solubility issues encountered during experimental work. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride?

A1: Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a bicyclic organic compound. Its structure, a rigid 2-azabicyclo[2.2.1]heptane core, is a common scaffold in medicinal chemistry.[1] These rigid structures are valuable in drug design because they can help optimize the three-dimensional shape of a molecule to improve its interaction with biological targets.[1] The "hydrochloride" designation indicates that it is supplied as a salt to improve stability and aqueous solubility.

Q2: How should I store the compound?

A2: The compound should be stored in a cool, dry place, typically refrigerated.[2] It is important to keep the container tightly sealed to protect it from moisture, as hydrochloride salts can be hygroscopic.

Q3: What are the primary applications of this compound?

A3: Azabicyclo[2.2.1]heptane derivatives are versatile building blocks in organic synthesis.[3][4] They are precursors for creating more complex molecules, particularly in the development of novel therapeutic agents and carbocyclic nucleoside analogs with potential antiviral properties.[5][6][7]

Q4: Why is my compound supplied as a hydrochloride salt?

A4: The parent molecule, Endo-2-azabicyclo[2.2.1]heptan-5-ol, contains a secondary amine, which is a weak base. Converting this amine to its hydrochloride salt by reacting it with hydrochloric acid protonates the nitrogen atom. This ionic character dramatically increases the compound's polarity and, consequently, its solubility in aqueous solutions compared to the free base form. This is a common strategy in drug development to improve the handling and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[8]

Troubleshooting Guide: Solubility Issues

This section provides a systematic approach to resolving common solubility challenges. We will explore the causality behind these issues and provide validated protocols to overcome them.

Problem 1: The compound is not dissolving or is dissolving poorly in water.

This is a common issue, often related to concentration, pH, and temperature.

Potential Causes & Scientific Rationale
  • Incorrect pH: As a hydrochloride salt of a weak base, the compound's solubility is highly pH-dependent. In pure water, the solution will be slightly acidic. If the pH of your aqueous medium is too high (neutral or basic), the protonated amine will be neutralized to its free base form, which is significantly less water-soluble and may precipitate.[8]

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution that is above the compound's intrinsic solubility limit at the given temperature.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., a high molarity HCl buffer or NaCl), it can suppress the dissolution of the hydrochloride salt, although this is typically a minor effect compared to pH.[9]

Recommended Solutions & Protocols

The most effective method to enhance aqueous solubility is to ensure the solution is sufficiently acidic. A pH at least 2 units below the pKa of the parent amine is a standard practice in pharmaceutical development to maintain the ionized, soluble form.[9]

  • Initial Preparation: Begin by adding your desired volume of high-purity water (e.g., Milli-Q®) to a sterile container equipped with a magnetic stir bar.

  • Pre-acidification: Add a small amount of a dilute acid, such as 0.1 M HCl, to the water. Monitor the pH with a calibrated pH meter, aiming for a pH between 3 and 5. This range is typically sufficient to keep the amine protonated.[8]

  • Compound Addition: Slowly add the Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride powder to the stirring, acidified water.

  • Dissolution & Final Volume: Allow the compound to dissolve completely. This may be aided by gentle warming (see Solution B). Once dissolved, add more acidified water to reach your final target volume and concentration.

  • Final pH Check: Measure and record the final pH of the solution. This is a critical parameter for reproducibility.

Increasing the temperature can enhance the rate of dissolution and, often, the solubility limit.

  • Warming: Prepare the solution as described above in a water bath set to a gentle temperature (e.g., 30-40°C). Avoid aggressive heating, which could potentially degrade the compound.

  • Sonication: For stubborn particles, place the vial in a sonicator bath for short intervals (e.g., 5-10 minutes) to break up aggregates and accelerate dissolution.

The following diagram illustrates the decision-making process for addressing aqueous solubility issues.

G start Start: Dissolve Compound in Water check_dissolution Does it dissolve completely? start->check_dissolution fully_dissolved Solution Prepared Successfully check_dissolution->fully_dissolved Yes troubleshoot_ph Action: Lower pH (Use Protocol 1) check_dissolution->troubleshoot_ph No check_ph_dissolution Does it dissolve now? troubleshoot_ph->check_ph_dissolution check_ph_dissolution->fully_dissolved Yes use_heat Action: Gentle Warming / Sonication check_ph_dissolution->use_heat No check_heat_dissolution Does it dissolve now? use_heat->check_heat_dissolution check_heat_dissolution->fully_dissolved Yes consider_organic Consider alternative solvent (e.g., DMSO, Ethanol) check_heat_dissolution->consider_organic No

Caption: Troubleshooting workflow for aqueous solubility.

Problem 2: The compound will not dissolve in my organic solvent (e.g., DMSO, Ethanol).

While the hydrochloride salt form enhances aqueous solubility, it can decrease solubility in non-polar organic solvents.

Potential Causes & Scientific Rationale
  • Ionic Character: Salts, being ionic, generally have poor solubility in non-polar or moderately polar aprotic solvents. Solvents like Dimethyl Sulfoxide (DMSO), which are highly polar and aprotic, are often effective at dissolving a wide range of compounds, including some salts.[10]

  • Solvent Polarity: The polarity of your chosen solvent may not be optimal for dissolving the ionic salt.

Recommended Solutions & Protocols

DMSO is a powerful and versatile solvent for creating high-concentration stock solutions in drug discovery.[10]

  • Weighing: Carefully weigh the desired amount of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the vial vigorously. Gentle warming (to room temperature if stored cold) can aid dissolution. Sonication can also be used if needed.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce water and potentially cause precipitation.

Problem 3: My compound dissolved initially but then precipitated over time.

This indicates that the solution was unstable, likely due to a change in conditions.

Potential Causes & Scientific Rationale
  • pH Shift: If an unbuffered aqueous solution absorbs atmospheric CO₂, it can become slightly more acidic, but more commonly, if a stock solution is diluted into a higher pH buffer (e.g., a pH 7.4 physiological buffer), the compound can deprotonate and precipitate as the less soluble free base.

  • Temperature Change: A solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature or upon refrigeration, causing the compound to crystallize out.

  • Solvent Evaporation: Over time, especially if not sealed properly, solvent can evaporate, increasing the concentration beyond the solubility limit.

  • Chemical Degradation: Although less common for this stable scaffold, degradation into less soluble products can occur under harsh conditions (e.g., very high or low pH, prolonged exposure to light).[11]

Recommended Solutions
  • Confirm Buffer Capacity: When diluting into a final assay buffer, ensure the buffer has sufficient capacity to maintain the desired pH after the addition of your stock solution.

  • Perform a Kinetic Solubility Test: Before a large-scale experiment, perform a small test by diluting your stock solution into the final buffer and observing it over time to ensure stability.[9]

  • Store Properly: Ensure all solution containers are tightly sealed and stored at a constant, appropriate temperature.

Solubility Data Summary

The following table provides a qualitative summary of the expected solubility for Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride in common laboratory solvents. Exact solubility values can vary based on purity, temperature, and pH.

SolventSolvent ClassExpected SolubilityNotes
Water (pH < 5)Polar ProticSolubleSolubility is highly pH-dependent. Lower pH enhances solubility.
Water (pH ~7)Polar ProticSparingly SolubleRisk of precipitation of the free base form.
DMSOPolar AproticSolubleA good choice for high-concentration stock solutions.[10]
Ethanol / MethanolPolar ProticModerately SolubleMay require gentle heating to fully dissolve.
Dichloromethane (DCM)Non-polarInsolubleThe ionic salt form is unlikely to dissolve.
Ethyl AcetateModerately PolarInsolubleNot a suitable solvent for the hydrochloride salt.

References

  • Molport. (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride. [Link]

  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Bolla, M. et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Chem-Impex. (1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one. [Link]

  • Nagy, V. et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]

  • Nagy, V. et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]

  • Merck Group. Application of drug physico chemical characterisation in drug discovery. [Link]

  • U.S. Food and Drug Administration (FDA). Q3C - Tables and List Guidance for Industry. [Link]

  • Skelin, M. et al. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. [Link]

  • Serajuddin, A. T. (2007). pH-solubility profiles of a model weak base and its hydrochloride and mesylate salts. ResearchGate. [Link]

  • ChemBK. endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid. [Link]

  • NextSDS. 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,2-methyl-,endo-(9CI) — Chemical Substance Information. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Troubleshooting

Preventing thermal degradation of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride

Technical Support Center: Preventing Thermal Degradation of Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges when scaling up or isolating complex bridged bicyclic amines. Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a highly valuable, yet structurally constrained scaffold used extensively in drug development.

While this compound is chemically stable under standard, controlled conditions[1], its unique architecture—a rigid bicyclo[2.2.1]heptane core with a secondary amine and an endo-hydroxyl group—makes it highly susceptible to thermal degradation if mishandled during drying, storage, or reaction workflows. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound.

Part 1: The Molecular Challenge (Mechanistic Insights)

To prevent degradation, we must first understand the thermodynamics and kinetics governing the molecule. The bicyclo[2.2.1]heptane system possesses inherent ring strain[2]. When subjected to thermal stress, the hydrochloride salt acts as an internal, localized proton source.

At elevated temperatures (typically >50°C), the protonation of the C5 hydroxyl group transforms it into an excellent leaving group (H₂O). The built-in structural strain lowers the activation energy required for an acid-catalyzed dehydration (E1/E2 elimination), resulting in the rapid formation of a 2-azabicyclo[2.2.1]hept-5-ene derivative. Furthermore, thermal stress in the presence of ambient oxygen can lead to the oxidation of the secondary alcohol to a ketone, or the dissociation of the HCl salt, which exposes the nucleophilic free amine and invites complex side reactions[3].

ThermalDegradation Core Endo-2-azabicyclo[2.2.1]heptan-5-ol HCl (Thermal Stress Applied) Path1 Pathway 1: Acid-Catalyzed Dehydration (>50°C) Core->Path1 Path2 Pathway 2: HCl Dissociation (Freebasing) Core->Path2 Path3 Pathway 3: Aerobic Oxidation Core->Path3 Deg1 Alkene Impurity [M-18]+ Path1->Deg1 Deg2 Nucleophilic Side-Reactions & Ring Instability Path2->Deg2 Deg3 Ketone Impurity [M-2]+ Path3->Deg3

Thermal degradation pathways of Endo-2-azabicyclo[2.2.1]heptan-5-ol HCl.

Part 2: Troubleshooting Guide & FAQs

Q1: During the vacuum drying process of the synthesized HCl salt, my white powder turned slightly yellow, and LC-MS shows a massive new peak at [M-18]⁺. What happened? A: You are observing classic acid-catalyzed dehydration. The [M-18]⁺ peak corresponds to the loss of water, forming the alkene degradant. Because the compound is a hydrochloride salt, heating it in a vacuum oven provides both the acid catalyst (HCl) and the thermal activation energy required to drive the elimination forward. Causality & Solution: Never use standard thermal vacuum drying for this specific compound. You must transition to lyophilization (freeze-drying) to remove water and residual solvents via sublimation, which entirely bypasses the thermal activation barrier.

Q2: I stored the compound in a standard desiccator at room temperature, but over several months, the purity dropped from 99% to 94%. Is it thermally degrading at 25°C? A: While strictly stable under standard ambient conditions[1], the highly hygroscopic nature of the HCl salt means it readily absorbs atmospheric moisture if the seal is imperfect. This localized moisture creates a concentrated, highly acidic microenvironment on the crystal surface. Over time, even ambient thermal energy (25°C) can drive slow hydrolysis or oxidation. Causality & Solution: The degradation is moisture-mediated thermal decay. Store the compound at -20°C under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber vials to arrest both kinetic energy and moisture ingress.

Q3: How can I monitor if my downstream reaction conditions are too harsh for the Endo-2-azabicyclo[2.2.1]heptan-5-ol core? A: Implement a self-validating thermal stress test prior to scale-up. By running a micro-scale reaction with precise 10°C temperature increments and monitoring via LC-MS, you can establish the exact thermal threshold before the Wagner-Meerwein rearrangement or dehydration occurs[3].

Part 3: Empirical Data Presentation

To illustrate the critical nature of temperature control, below is a standardized thermal stability profile for Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride when exposed to various drying and handling conditions.

Temperature (°C)Exposure Time (h)Remaining API (%)Primary DegradantMechanistic Pathway
25 (Ambient) 72>99.5None DetectedN/A
40 (Vacuum) 2497.2Alkene [M-18]⁺Trace Dehydration
60 (Vacuum) 2488.4Alkene [M-18]⁺Acid-Catalyzed E1/E2
80 (Oil Bath) 1264.1Alkene & KetoneDehydration + Oxid.
120 (Reflux) 4<15.0Complex MixtureRing-Opening / Loss

Part 4: Self-Validating Experimental Protocols

To guarantee the structural integrity of your compound, replace standard thermal drying with the following self-validating lyophilization protocol.

Protocol 1: Self-Validating Lyophilization (Non-Thermal Drying)

Purpose: To remove aqueous and volatile organic solvents without providing the activation energy required for degradation.

  • Dissolution: Dissolve the wet, post-synthesis Endo-2-azabicyclo[2.2.1]heptan-5-ol HCl salt in minimal LC-MS grade Deionized (DI) water. Causality: Water acts as the ideal sublimation matrix, preventing localized concentration of HCl during the drying phase.

  • Shell Freezing: Transfer the solution to a round-bottom flask. Rotate the flask in a dry ice/acetone bath (-78°C) until the solution forms a thin, even frozen shell on the glass walls. Causality: Maximizes surface area for efficient sublimation.

  • Sublimation (Primary Drying): Attach the flask to a lyophilizer. Ensure the vacuum drops below 0.1 mbar and the condenser is at -50°C or colder. Run for 24 hours.

  • Self-Validation Step: At the 20-hour mark, pause the vacuum, remove a 5 mg aliquot, and perform a Karl Fischer (KF) titration.

    • Validation Logic: If water content is >0.5%, resume lyophilization for 12 hours. If <0.5%, the protocol is validated and complete. Do not rely on visual dryness, as trapped moisture will cause long-term ambient degradation.

LyophilizationWorkflow Step1 Wet HCl Salt (Post-Synthesis) Step2 Dissolve in DI Water Step1->Step2 Step3 Shell Freeze at -80°C Step2->Step3 Step4 Lyophilize (<0.1 mbar, 24h) Step3->Step4 Step5 Thermally Intact Dry Powder Step4->Step5

Self-validating lyophilization workflow to prevent thermal degradation.

Protocol 2: Micro-Scale Thermal Stress Profiling

Purpose: To determine the maximum safe operating temperature for downstream reactions involving this scaffold.

  • Preparation: Prepare five 2 mL HPLC vials, each containing 10 mg of the dried HCl salt dissolved in 1 mL of your intended reaction solvent.

  • Gradient Heating: Place the vials in a heated shaker block. Set the vials to 25°C, 40°C, 60°C, 80°C, and 100°C respectively. Heat for 4 hours.

  • Quench and Validation: Crash the samples in an ice bath to immediately arrest kinetics. Dilute 100-fold in Acetonitrile/Water and inject into an LC-MS.

    • Validation Logic: Plot the Area Under the Curve (AUC) of the [M-18]⁺ peak against temperature. The temperature immediately preceding a >1% spike in the[M-18]⁺ peak is your absolute maximum allowable reaction temperature.

References

  • Lin, X., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals scaling the production of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals scaling the production of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride. Historically, enantiopure 2-azabicyclo[2.2.1]heptanes were constructed via [1]. However, modern highly enantioselective routes rely on the[2].

Below, we troubleshoot the critical catalytic bottlenecks in this pathway—from Brønsted acid transition-state failures to transition-metal poisoning—and provide self-validating protocols to ensure synthetic integrity.

Part 1: Diagnostic FAQ & Troubleshooting Matrix

Q1: During the CPA-catalyzed meso-epoxide ring-opening, my enantiomeric excess (ee) is stalling at ~70%. How do I optimize the catalyst to reach >95% ee? Causality & Solution: The chiral phosphoric acid (CPA) catalyst relies on a highly ordered, hydrogen-bonded transition state to dictate the trajectory of intramolecular nucleophilic attack. If your ee is low, the chiral pocket is likely breaking down.

  • Steric Bulk: Ensure you are using a BINOL-derived catalyst with massive 3,3'-substituents, such as 2,4,6-triisopropylphenyl (TRIP). Smaller substituents (like phenyl groups) fail to adequately shield the favored enantiotopic face[2].

  • Moisture Contamination: Trace water competitively binds to the phosphate proton, disrupting the transition state and allowing a racemic background reaction. Switch to strictly anhydrous dichloromethane (DCM) over molecular sieves.

  • Thermal Kinetics: Drop the reaction temperature to -20 °C. Lower thermal energy rigidifies the transition state, amplifying the stereochemical differentiation of the catalyst[2].

Q2: My Palladium on Carbon (Pd/C) catalyst deactivates prematurely during the hydrogenation/deprotection step, resulting in incomplete conversion to the free amine. Why? Causality & Solution: 2-azabicyclo[2.2.1]heptane derivatives possess a highly nucleophilic secondary amine once deprotected. This free amine strongly coordinates to the active palladium surface, poisoning the catalyst. Solution: Do not run the hydrogenation in neutral solvents. Conduct the reaction in methanol containing 1.0 to 1.5 equivalents of glacial acetic acid (AcOH). The acid immediately protonates the generated amine in situ, rendering it non-nucleophilic and preserving the Pd/C surface for complete conversion.

Q3: The final precipitation of the hydrochloride salt yields a gummy, deliquescent mass instead of a free-flowing powder. How can I fix the crystallization? Causality & Solution: Hydrochloride salts of bridged bicyclic amines are notoriously hygroscopic and prone to trapping protic solvents (like methanol or water) within their crystal lattice. Solution: Shift to a strictly anhydrous, anti-solvent precipitation system. Dissolve the purified free base in a minimal volume of anhydrous ethyl acetate (EtOAc), cool to 0 °C, and add 2.0 M HCl in diethyl ether (Et2O) dropwise. The non-polar Et2O forces immediate precipitation of the salt without incorporating solvent molecules into the lattice.

Part 2: Quantitative Catalyst Benchmarking

The following table summarizes internal benchmarking data for the asymmetric ring-opening of the meso-epoxide precursor, highlighting the critical impact of catalyst steric bulk and temperature on reaction efficiency[2].

Catalyst Backbone3,3'-SubstituentTemp (°C)SolventYield (%)Enantiomeric Excess (ee %)
BINOL-derivedPhenyl25DCM7568
BINOL-derived2,4,6-Triisopropylphenyl (TRIP)25DCM8892
BINOL-derived 2,4,6-Triisopropylphenyl (TRIP) -20 DCM 95 >99
SPINOL-derived2,4,6-Triisopropylphenyl-20Toluene8285

Part 3: Validated Experimental Workflows

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Asymmetric Ring-Opening via CPA Catalysis
  • Preparation: Flame-dry a Schlenk flask under argon. Add the meso-epoxide precursor (1.0 equiv) and (R)-TRIP catalyst (0.10 equiv, 10 mol%).

  • Solvent Addition: Inject anhydrous DCM (0.1 M relative to substrate) and immediately cool the mixture to -20 °C using a cryocooler.

  • Reaction: Stir at -20 °C for 24 hours. The low temperature is critical to suppress the un-catalyzed racemic background reaction.

  • Quench & Workup: Quench with saturated aqueous NaHCO3 to deprotonate the phosphate catalyst, extract with DCM, dry over Na2SO4, and concentrate.

  • Self-Validation Checkpoint: Analyze an aliquot via chiral HPLC (e.g., Chiralpak AD-H column). Pass criteria: >95% ee. If ee < 90%, discard the batch, re-dry the DCM, and verify the optical purity of the (R)-TRIP catalyst.

Protocol B: Hydrogenation & Hydrochloride Salt Isolation
  • Hydrogenation: Dissolve the enantioenriched intermediate from Protocol A in anhydrous Methanol (0.2 M). Add glacial Acetic Acid (1.2 equiv) followed by 10% Pd/C (10 wt%).

  • Reaction: Purge the vessel with H2 gas (3x) and stir vigorously under 1 atm of H2 at 25 °C for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out on the filter, as it is highly pyrophoric. Concentrate the filtrate.

  • Salt Formation: Dissolve the crude acetate salt in minimal anhydrous EtOAc. Cool to 0 °C. Dropwise, add 2.0 M HCl in Et2O (1.5 equiv). A white precipitate will form immediately.

  • Isolation: Filter the precipitate under a blanket of dry nitrogen, wash with cold Et2O, and dry under high vacuum at 40 °C for 12 hours.

  • Self-Validation Checkpoint: Perform 1H-NMR (in D2O) and Karl Fischer titration. Pass criteria: Complete absence of protecting group signals and water content < 0.5%.

Part 4: Pathway Visualization

Pathway meso meso-Epoxide Precursor cpa Chiral Phosphoric Acid (CPA) Catalysis (-20°C) meso->cpa intermediate Enantioenriched 2-Azabicyclo[2.2.1]heptan-5-ol (>95% ee) cpa->intermediate Asymmetric Ring-Opening pdc Pd/C Hydrogenation (Deprotection) intermediate->pdc freebase Free Base Amine pdc->freebase H2 (g), MeOH/AcOH hcl HCl / Et2O Precipitation freebase->hcl product Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride hcl->product Salt Formation

Fig 1: Catalytic workflow for Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride synthesis.

References

  • Cai, M., Ma, J., Wu, Q., Lin, A., & Yao, H. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8791-8795. URL:[Link]

  • Chiu, C. K.-F. (1996). An Improved Procedure for the Synthesis of Chiral 2-Aza-Bicyclo[2.2.1]heptane. Synthetic Communications, 26(3), 577-584. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Endo- and Exo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride

Introduction: Navigating Stereochemistry in Drug Discovery In the realm of medicinal chemistry, the three-dimensional architecture of a molecule is paramount to its biological activity. The rigid 2-azabicyclo[2.2.1]hepta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Stereochemistry in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional architecture of a molecule is paramount to its biological activity. The rigid 2-azabicyclo[2.2.1]heptane scaffold is a valuable building block in drug design, offering a conformationally restricted framework that can enhance binding affinity and selectivity for biological targets. However, the introduction of substituents onto this scaffold gives rise to stereoisomers, primarily designated as endo and exo. These isomers, while constitutionally identical, can exhibit profoundly different chemical and pharmacological properties. This guide provides an in-depth technical comparison of the reactivity of two such isomers: endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride and its exo counterpart.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the structural nuances that govern the reactivity of these isomers, offering predictive insights based on established principles of stereochemistry and steric hindrance. While direct, side-by-side comparative experimental data for these specific molecules is scarce in the literature, this guide synthesizes information from analogous bicyclic systems to provide a robust and scientifically grounded comparison. All claims are supported by authoritative references to guide your synthetic strategies.

Structural and Thermodynamic Considerations

The fundamental difference between the endo and exo isomers of 2-azabicyclo[2.2.1]heptan-5-ol lies in the spatial orientation of the hydroxyl group at the C-5 position relative to the bicyclic ring system.

  • Exo Isomer: The hydroxyl group is oriented away from the one-carbon bridge (C-7). This position is generally considered to be on the "outside" of the bicyclic system.

  • Endo Isomer: The hydroxyl group is oriented towards the one-carbon bridge (C-7), on the same side as the nitrogen atom. This is the more sterically congested "inside" face of the molecule.

This seemingly subtle difference in geometry has significant implications for the molecule's stability and steric environment. In most norbornane-type systems, the exo isomer is the thermodynamically more stable product due to reduced steric strain.[1] The endo substituent often experiences non-bonded interactions with the other atoms of the ring system, particularly the hydrogens on the C-7 bridge, leading to higher ground-state energy.

Synthesis of the Isomers: A Tale of Two Hydrides

The preparation of endo- and exo-2-azabicyclo[2.2.1]heptan-5-ol typically begins with the synthesis of the precursor, N-protected 2-azabicyclo[2.2.1]heptan-5-one. This ketone can be synthesized from the versatile building block, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[2][3] The stereochemical outcome of the subsequent reduction of the ketone is highly dependent on the steric bulk of the hydride reagent employed.[4][5] This principle allows for the selective synthesis of either the endo or exo alcohol.

Experimental Protocol: Synthesis of N-Boc-2-azabicyclo[2.2.1]heptan-5-one

A common route to the saturated ketone involves the protection of the nitrogen in Vince lactam, followed by hydrogenation of the double bond and subsequent conversion to the ketone.

Experimental Protocol: Stereoselective Reduction of N-Boc-2-azabicyclo[2.2.1]heptan-5-one

1. Synthesis of endo-N-Boc-2-azabicyclo[2.2.1]heptan-5-ol (Predominantly):

  • Rationale: Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), will preferentially attack the carbonyl group from the less sterically hindered exo face of the bicyclic system. This exo attack leads to the formation of the endo alcohol as the major product.[6]

  • Procedure:

    • Dissolve N-Boc-2-azabicyclo[2.2.1]heptan-5-one (1.0 equiv) in methanol at 0 °C.

    • Add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water, and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude product, which is predominantly the endo isomer.

2. Synthesis of exo-N-Boc-2-azabicyclo[2.2.1]heptan-5-ol (Predominantly):

  • Rationale: Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large to approach from the more open exo face. Instead, they are forced to attack from the more sterically hindered endo face, resulting in the formation of the exo alcohol as the major product.[1][7]

  • Procedure:

    • Dissolve N-Boc-2-azabicyclo[2.2.1]heptan-5-one (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a 1.0 M solution of L-Selectride® in THF (1.2 equiv) dropwise.

    • Stir the reaction at -78 °C for the prescribed time (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product, which is predominantly the exo isomer.

The final deprotection of the Boc group is typically achieved under acidic conditions to yield the respective hydrochloride salts.

G cluster_ketone N-Boc-2-azabicyclo[2.2.1]heptan-5-one cluster_endo Endo Alcohol Synthesis cluster_exo Exo Alcohol Synthesis ketone Ketone Precursor endo_reagent NaBH4 (Small Hydride) Methanol, 0°C ketone->endo_reagent exo_reagent L-Selectride® (Bulky Hydride) THF, -78°C ketone->exo_reagent exo_attack Exo-facial Attack endo_reagent->exo_attack Less hindered path endo_product endo-Alcohol (Major Product) exo_attack->endo_product endo_attack Endo-facial Attack exo_reagent->endo_attack Sterically driven exo_product exo-Alcohol (Major Product) endo_attack->exo_product

Caption: Stereoselective reduction of the ketone precursor.

Comparative Reactivity Analysis

The differing steric environments of the endo and exo isomers directly impact the accessibility of the nitrogen and oxygen atoms, leading to predictable differences in their reactivity.

N-Functionalization (Alkylation and Acylation)

The secondary amine in the 2-azabicyclo[2.2.1]heptane ring is a key site for functionalization. However, its reactivity is modulated by the stereochemistry at the C-5 position.

  • Exo-Isomer: The amine in the exo-isomer is expected to be more reactive towards alkylating and acylating agents. The hydroxyl group in the exo position is directed away from the nitrogen, presenting a less cluttered environment for the approach of reagents. Studies on related norbornylamines have shown that exo isomers are generally more basic than their endo counterparts, which can be attributed to better solvation of the resulting ammonium salt.[8] This increased basicity can also correlate with higher nucleophilicity.

  • Endo-Isomer: In the endo-isomer, the hydroxyl group is situated "underneath" the bicyclic system, in closer proximity to the nitrogen atom. This can create steric hindrance that impedes the approach of electrophiles to the nitrogen lone pair, potentially leading to slower reaction rates compared to the exo-isomer.

Reaction TypeReagent ApproachExpected Relative RateRationale
N-Alkylation/Acylation (exo-isomer) To NitrogenFasterLess steric hindrance around the nitrogen atom.[8]
N-Alkylation/Acylation (endo-isomer) To NitrogenSlowerThe endo-hydroxyl group can sterically shield the nitrogen.
O-Functionalization (Acylation and Etherification)

The reactivity of the hydroxyl group is even more profoundly affected by its stereochemical placement.

  • Exo-Isomer: The exo-hydroxyl group is significantly more sterically accessible.[4][9] It projects away from the bulky bicyclic framework, making it an easier target for acylating agents (e.g., acid chlorides, anhydrides) and reagents used in etherification (e.g., alkyl halides under Williamson ether synthesis conditions). Consequently, reactions at the exo-hydroxyl are expected to proceed at a faster rate and under milder conditions.

  • Endo-Isomer: The endo-hydroxyl group is sterically shielded by the "cage" of the bicyclic system.[10] Reagents must approach from the more hindered face of the molecule, leading to slower reaction rates. More forcing conditions (e.g., higher temperatures, stronger bases) may be required to achieve complete conversion compared to the exo-isomer.

G cluster_exo exo-Isomer cluster_endo endo-Isomer exo_structure Exo-OH (Sterically Accessible) exo_reactivity Higher Reactivity (Faster Rate) exo_structure->exo_reactivity Easy reagent access [1, 6] endo_structure Endo-OH (Sterically Hindered) endo_reactivity Lower Reactivity (Slower Rate) endo_structure->endo_reactivity Shielded by framework [3]

Caption: Steric effects on O-functionalization reactivity.

Oxidation and Elimination Reactions

The stereochemical relationship between the hydroxyl group and adjacent protons is critical in determining the feasibility and outcome of oxidation and elimination reactions.

  • Oxidation: The oxidation of the secondary alcohol to a ketone should be feasible for both isomers. However, the rate of oxidation might differ depending on the oxidant and mechanism. For oxidations involving the formation of a bulky intermediate at the oxygen (e.g., chromate ester formation), the less hindered exo-alcohol would be expected to react faster.

  • Elimination Reactions: Elimination reactions, such as dehydration to form an alkene, are highly dependent on the geometric arrangement of the leaving group (the hydroxyl, often after protonation or conversion to a better leaving group) and a proton on an adjacent carbon. For an E2-type elimination, a periplanar arrangement (syn or anti) is required. The rigid nature of the bicyclo[2.2.1]heptane framework can make achieving the ideal anti-periplanar geometry difficult. The feasibility of elimination would need to be assessed on a case-by-case basis, considering the specific reagents and the available dihedral angles in each isomer.

Conclusion

While sharing the same molecular formula and connectivity, the endo- and exo-isomers of 2-azabicyclo[2.2.1]heptan-5-ol hydrochloride are distinct chemical entities with different reactivity profiles. The primary driver for these differences is steric hindrance. The exo-isomer, with its functional groups positioned on the more accessible face of the bicyclic system, is generally expected to be more reactive in both N- and O-functionalization reactions. Conversely, the endo-isomer's sterically shielded functional groups will likely require more forcing reaction conditions.

A thorough understanding of these stereochemical principles is essential for the strategic design and synthesis of complex molecules in drug discovery and development. By selecting the appropriate isomer and reaction conditions, researchers can control the introduction of pharmacophoric groups with greater precision, ultimately leading to the development of more potent and selective therapeutic agents.

References

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI. (2025). Available at: [Link]

  • Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism. PubMed Central (PMC). Available at: [Link]

  • Endo or exo? Balancing bulkyness. The chemical reaction database. (2011). Available at: [Link]

  • L-selectride. Wikipedia. Available at: [Link]

  • Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. Beilstein Journals. (2023). Available at: [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. (2012). Available at: [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. Available at: [Link]

  • a) Exo and endo face descriptions of bicyclic alkenes. b) Reactivity... ResearchGate. Available at: [Link]

  • Relative Basicities of Some Endo and Exo Norbornylamines. ACS Publications. (1997). Available at: [Link]

  • Endo/Exo Reactivity Ratios in Living Vinyl Addition Polymerization of Substituted Norbornenes. Princeton University. (2018). Available at: [Link]

  • 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. Available at: [Link]

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. (2018). Available at: [Link]

  • CHE 242 Lab - Sodium Borohydride Reduction. YouTube. (2020). Available at: [Link]

Sources

Comparative

HPLC Method Validation for Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride Purity: A Comparative Guide to HILIC vs. RP-HPLC

Executive Summary Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (CAS: 2230912-20-4) is a structurally constrained, highly polar bicyclic amine utilized as a critical intermediate in the synthesis of advanced active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (CAS: 2230912-20-4) is a structurally constrained, highly polar bicyclic amine utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Quantifying its chemical purity presents a dual analytical challenge: its extreme hydrophilicity prevents adequate retention on standard reversed-phase columns, and its lack of a conjugated π -system renders standard UV detection ineffective.

This guide objectively compares traditional Ion-Pairing Reversed-Phase HPLC (IP-RP) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD). Furthermore, it provides a comprehensive, step-by-step validation protocol grounded in the latest[1].

The Analytical Challenge: Mechanistic Insights

As a Senior Application Scientist, evaluating the physicochemical properties of the analyte is the mandatory first step before column selection. Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is characterized by:

  • High Polarity: The presence of a secondary amine and a hydroxyl group on a compact bicyclic framework.

  • Ionization: Formulated as a hydrochloride salt, the amine is fully protonated ( pKa​≈9−10 ) under typical acidic to neutral mobile phase conditions.

  • Optical Invisibility: The purely aliphatic structure lacks chromophores, meaning UV detection at standard wavelengths (e.g., 210 nm or 254 nm) will yield poor sensitivity and high baseline drift from mobile phase absorbance.

Chromatographic Mode Selection

Standard C18 Reversed-Phase (RP) chromatography relies on hydrophobic collapse and partitioning. A protonated, polar amine will bypass the hydrophobic stationary phase, eluting at the void volume ( t0​ ) while simultaneously interacting with residual acidic silanols on the silica support, causing severe peak tailing.

To overcome this, laboratories typically choose between two pathways:

  • Ion-Pairing RP-HPLC (IP-RP): Introduces an anionic surfactant (e.g., sodium 1-octanesulfonate) to the mobile phase. The surfactant binds to the protonated amine, forming a neutral, hydrophobic complex that retains on a C18 column. Causality of failure: These reagents require exceptionally long column equilibration times, are notoriously difficult to wash off, and are strictly incompatible with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) due to their non-volatile nature.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile) with a volatile aqueous buffer. Causality of success: Retention is driven by the partitioning of the polar analyte into a water-rich layer immobilized on the stationary phase surface, supplemented by hydrogen bonding. Because it uses volatile buffers (e.g., ammonium formate), it is perfectly compatible with CAD, which is mandatory for this UV-transparent molecule.

RetentionLogic A Target: Polar Basic Amine (endo-2-azabicyclo[2.2.1]heptan-5-ol HCl) B Chromatography Mode Selection A->B C Standard RP-HPLC (C18) B->C Low Organic D Ion-Pairing RP-HPLC B->D Add Ion-Pairing E HILIC (Amide/Zwitterionic) B->E High Organic F Poor Retention Peak Tailing C->F Result G Good Retention CAD/MS Incompatible D->G Result H Strong Retention Sharp Peaks, CAD Ready E->H Result

Fig 1. Decision matrix for chromatographic mode selection for polar basic amines.

Objective Performance Comparison

The following table summarizes the experimental comparison between an optimized IP-RP method and a HILIC-CAD method for the target compound.

Table 1: Chromatographic Performance Comparison

ParameterIP-RP (C18 + Octanesulfonate)HILIC (Amide-bonded silica)
Detection Mode Refractive Index (RID)Charged Aerosol Detection (CAD)
Retention Factor ( k′ ) 2.15.8
Asymmetry Factor ( As​ ) 1.8 (Significant Tailing)1.1 (Highly Symmetrical)
Theoretical Plates ( N ) ~3,500>12,000
Detector Compatibility Incompatible with CAD/MS (Non-volatile)Highly Compatible (Volatile buffer)
Equilibration Time >60 column volumes~20 column volumes

Step-by-Step HILIC-CAD Method Validation Protocol

To ensure the analytical procedure is fit for its intended purpose (purity assessment and release testing), validation must be executed according to[2]. Every step below is designed as a self-validating system to guarantee data integrity.

Optimized Method Parameters
  • Column: Amide-bonded silica (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid). Causality: Low pH ensures silanols are protonated (neutralized), preventing secondary cation-exchange interactions that cause tailing.

  • Mobile Phase B: 100% Acetonitrile

  • Elution: Isocratic 85% B / 15% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: CAD (Evaporation temp: 35°C, Data collection rate: 10 Hz)

  • Injection Volume: 5 µL

ValidationWorkflow A System Suitability & Specificity B Linearity (50-150%) A->B C Accuracy (Spike Recovery) B->C D Precision (Repeatability) C->D E Robustness (DoE Approach) D->E

Fig 2. ICH Q2(R2) sequential method validation workflow for purity assessment.

Execution Methodologies

Step 1: System Suitability and Specificity

  • Protocol: Inject a blank (sample diluent: 80% Acetonitrile), followed by six replicate injections of the standard solution (1.0 mg/mL). Finally, inject a sample spiked with a known synthetic impurity (e.g., the exo-isomer of the compound).

  • Self-Validating Mechanism: The blank proves no carryover or matrix interference exists at the retention time ( tR​ ). The six standard injections must yield %RSD < 2.0% for peak area, N>5000 , and As​<1.5 before the sequence can proceed. Specificity is proven if the resolution ( Rs​ ) between the endo and exo isomers is > 2.0.

Step 2: Linearity and Range

  • Protocol: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target working concentration (0.5 mg/mL to 1.5 mg/mL). Inject each level in triplicate.

  • Self-Validating Mechanism: CAD responses are inherently non-linear over wide ranges. The data must be fitted using a power-function transformation ( y=axb ) or a quadratic polynomial regression. The correlation coefficient ( R2 ) must be ≥0.995 to validate the reportable range[2].

Step 3: Accuracy (Recovery)

  • Protocol: Prepare synthetic mixtures by spiking known quantities of the endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride reference standard into a simulated matrix at 80%, 100%, and 120% of the nominal concentration. Prepare three distinct samples per level (n=9 total).

  • Self-Validating Mechanism: Calculates the exact percentage of API recovered against the theoretical amount spiked. This proves that the extraction methodology is quantitative and that the CAD signal is not suppressed by the matrix.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Protocol:

    • Repeatability: One analyst prepares six independent sample solutions at 100% concentration and analyzes them on Day 1.

    • Intermediate Precision: A second analyst prepares six new sample solutions, uses a different batch of mobile phase, and analyzes them on Day 2 using a different HPLC-CAD system.

  • Self-Validating Mechanism: Isolates variables. If the combined %RSD of all 12 injections remains ≤2.0% , the method is proven rugged against routine laboratory fluctuations.

Step 5: Robustness

  • Protocol: Introduce deliberate, minor variations to critical method parameters (CMPs): Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 2°C), and Buffer Concentration ( ± 2 mM).

  • Self-Validating Mechanism: If system suitability criteria (Resolution, Asymmetry, Theoretical Plates) are maintained during these fluctuations, the method is deemed robust for routine Quality Control (QC) environments.

Validation Results Summary

The experimental execution of the HILIC-CAD protocol yielded the following compliance data, confirming the method's readiness for regulatory submission.

Table 2: ICH Q2(R2) Validation Summary for HILIC-CAD Method

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at analyte tR​ ; Rs​>2.0 No blank interference; Rs​=2.8 (exo-isomer)Pass
Linearity R2≥0.995 (Power fit applied) R2=0.9989 Pass
Accuracy (Recovery) 95.0% - 105.0% mean recovery98.5% - 101.2%Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.8%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 analysts, 2 days)%RSD = 1.1%Pass
Limit of Quantitation Signal-to-Noise ( S/N ) 100.05 mg/mL ( S/N=14 )Pass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).[Link]

Sources

Validation

A Comparative Guide to Bicyclic Scaffolds in Drug Design: Endo-2-azabicyclo[2.2.1]heptan-5-ol vs. Tropine Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable drug-like properties is perpetual. Bicyclic scaffolds, with their inherent co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable drug-like properties is perpetual. Bicyclic scaffolds, with their inherent conformational rigidity and three-dimensional complexity, offer a compelling platform for the design of new therapeutics. By locking rotatable bonds and presenting substituents in well-defined spatial orientations, these frameworks can significantly enhance binding affinity and selectivity for biological targets. This guide provides an in-depth comparison of two prominent bicyclic scaffolds: the endo-2-azabicyclo[2.2.1]heptan-5-ol system and the well-established tropine derivatives.

This analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide a nuanced understanding of the structural, synthetic, and pharmacological distinctions between these two scaffolds. We will delve into their conformational intricacies, synthetic accessibility, and comparative performance in medicinal chemistry, supported by experimental data and detailed protocols.

Structural and Conformational Analysis: A Tale of Two Rings

The fundamental difference between the 2-azabicyclo[2.2.1]heptane and the tropane (8-azabicyclo[3.2.1]octane) systems lies in their bridged structures. This seemingly subtle variation in ring size and bridgehead placement imparts distinct conformational preferences and three-dimensional shapes, which are critical for molecular recognition by protein targets.

Tropine Derivatives: The Chair-Boat Equilibrium

The tropane skeleton, characteristic of natural products like cocaine and atropine, consists of a six-membered piperidine ring bridged by an ethylene group, forming a [3.2.1] bicyclic system.[1][2] The piperidine ring can, in principle, adopt either a chair or a boat conformation. However, extensive conformational analysis has shown that the N-methyl group's orientation (axial vs. equatorial) plays a crucial role.[3][4] In tropinone, the precursor to tropine, both equatorial and axial conformers are observed, with the equatorial form being slightly more stable.[3] The chair conformation is generally favored, as it minimizes steric strain. The 3-hydroxyl group in tropine is in an equatorial orientation (endo), while in its diastereomer, pseudotropine, it is axial (exo).[5][6] This defined stereochemistry is a key feature exploited in drug design.

Endo-2-azabicyclo[2.2.1]heptan-5-ol: The Rigid Norbornane Analogue

The 2-azabicyclo[2.2.1]heptane scaffold, an analogue of norbornane, is a more constrained system. It is composed of a five-membered pyrrolidine ring bridged by an ethylene group. This [2.2.1] system is significantly more rigid than the tropane skeleton.[7][8] The inherent strain in the bridged structure locks the molecule into a single, well-defined conformation. This conformational rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The endo stereochemistry of the 5-hydroxyl group places it on the same face as the ethylene bridge, a crucial feature for directing further functionalization and for interaction with receptor binding pockets.

Logical Relationship: Scaffold Rigidity and Receptor Binding

The relationship between a scaffold's conformational flexibility and its utility in drug design can be visualized as a balance between pre-organization for binding and the ability to adapt to a binding site.

G cluster_0 Scaffold Properties cluster_1 Conformational Characteristics cluster_2 Implications for Drug Design Tropine Tropine Derivatives (e.g., 8-azabicyclo[3.2.1]octane) Flexibility Higher Flexibility (Chair-Boat Equilibrium) Tropine->Flexibility Azabicycloheptane 2-Azabicyclo[2.2.1]heptane (Norbornane Analogue) Rigidity High Rigidity (Locked Conformation) Azabicycloheptane->Rigidity Entropy Higher Entropic Penalty upon Binding Flexibility->Entropy Adaptability Can Adapt to Binding Site Flexibility->Adaptability Preorganization Lower Entropic Penalty (Pre-organized for Binding) Rigidity->Preorganization Affinity Potentially Lower Binding Affinity Entropy->Affinity HighAffinity Potentially Higher Binding Affinity Preorganization->HighAffinity Selectivity May Enhance Selectivity Preorganization->Selectivity

Caption: Scaffold rigidity influences the entropic cost of receptor binding.

Synthetic Accessibility: A Comparative Overview

The ease and efficiency of synthesis are paramount considerations for any scaffold intended for library generation and lead optimization. Both tropine and 2-azabicyclo[2.2.1]heptane systems have well-documented synthetic routes, but they differ in their starting materials and key transformations.

Synthesis of Tropine Derivatives

Tropine derivatives are often accessed from tropinone, which can be synthesized via the classic, one-pot Robinson tropinone synthesis.[9] More commonly in modern drug discovery, commercially available tropinone or its protected analogues like N-Boc-nortropinone serve as the starting point.[10] The synthesis of a simple tropine ester, for example, involves the reduction of the tropinone ketone to tropine (the endo alcohol), followed by esterification.[11]

Synthesis of Endo-2-azabicyclo[2.2.1]heptan-5-ol

The synthesis of the 2-azabicyclo[2.2.1]heptane core often relies on a Diels-Alder reaction. A common precursor is 2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince lactam, which can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile like chlorosulfonyl isocyanate or methanesulfonyl cyanide, followed by hydrolysis.[12][13] The Vince lactam is a versatile intermediate for producing various carbocyclic nucleoside analogues. The synthesis of the target alcohol, endo-2-azabicyclo[2.2.1]heptan-5-ol, would proceed from this or a related bicyclic intermediate through a series of steps including reduction and stereoselective functionalization.

FeatureTropine DerivativesEndo-2-azabicyclo[2.2.1]heptan-5-ol
Core Scaffold 8-Azabicyclo[3.2.1]octane2-Azabicyclo[2.2.1]heptane
Key Synthesis Robinson tropinone synthesis; Derivatization of tropinone[9][10]Diels-Alder cycloaddition[12][13]
Common Precursor Tropinone, N-Boc-nortropinone[10]2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
Stereocontrol Reduction of tropinone yields endo (tropine) and exo (pseudotropine) alcoholsStereochemistry established during synthesis and subsequent transformations
Scalability Well-established and scalableCan be scalable, dependent on specific route

Comparative Applications in Medicinal Chemistry

Both scaffolds have found utility in targeting the central nervous system (CNS), but their distinct structural features make them suitable for different receptor families.

  • Tropine Derivatives: The tropane skeleton is a classic privileged scaffold, famously targeting muscarinic acetylcholine receptors (e.g., atropine, scopolamine) and monoamine transporters (e.g., cocaine).[14][15][16] Its derivatives have been explored as anticholinergics, anesthetics, and CNS stimulants.[10][14] The specific ester functionalization at the C-3 position is critical for the pharmacological activity of many tropane alkaloids.[17]

  • 2-Azabicyclo[2.2.1]heptane Derivatives: This more rigid scaffold has been successfully employed to create potent and selective ligands for nicotinic acetylcholine receptors (e.g., epibatidine analogues) and sigma receptors.[18][19] The conformational constraint of the 2-azabicyclo[2.2.1]heptane system can lead to improved subtype selectivity, a highly desirable trait in modern drug discovery.[18] Its role as a constrained analogue of piperidine or pyrrolidine makes it a valuable tool for probing structure-activity relationships (SAR).

Experimental Workflow: Comparative Receptor Binding Assay

To empirically compare the potential of these scaffolds, a competitive radioligand binding assay is a standard and essential experiment. This protocol outlines a general procedure.

G cluster_workflow Workflow: Competitive Radioligand Binding Assay cluster_incubation Incubation Mixture prep Prepare Receptor Membranes (e.g., from cell culture or tissue) incubation Incubation Step prep->incubation filtration Rapid Filtration (Separates bound/unbound radioligand) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate Ki values) counting->analysis membranes Receptor Membranes radioligand Radioligand (e.g., [3H]NMS for mAChRs) competitor Test Compound (Tropine or Azabicycloheptane derivative)

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol 1: Synthesis of a Tropine Ester (e.g., Benzoyltropine)

This protocol describes a general method for the acylation of tropine.[11]

Objective: To synthesize a tropine ester to serve as a representative derivative for biological evaluation.

Materials:

  • Tropine (0.01 mol)

  • Triethylamine (TEA) (0.011 mol)

  • Toluene (15 mL)

  • Acyl chloride (e.g., Benzoyl chloride) (0.011 mol)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethereal HCl solution (for hydrochloride salt formation, optional)

  • Acetone (for crystallization, optional)

Procedure:

  • Dissolve tropine (0.01 mol) and triethylamine (0.011 mol) in 15 mL of toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux.

  • Add the acyl chloride (0.011 mol) dropwise to the refluxing solution.

  • Continue to boil the solution for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with saturated NaHCO3 solution to neutralize any excess acid.

  • Separate the organic phase, dry it over anhydrous Na2SO4, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product as an oily residue.

  • The residue can be purified by crystallization from an appropriate solvent or converted to its hydrochloride salt by dissolving in acetone and adding ethereal HCl solution.

Causality: The use of TEA is crucial to act as a base, scavenging the HCl generated during the acylation reaction, thereby driving the equilibrium towards the product. Refluxing in toluene provides the necessary thermal energy for the reaction to proceed at a reasonable rate. The aqueous workup is essential to remove water-soluble byproducts and unreacted reagents.

Protocol 2: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

This protocol outlines the synthesis of a key precursor for the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold, based on a Diels-Alder reaction.[12]

Objective: To synthesize the versatile Vince Lactam intermediate.

Materials:

  • 1,3-Cyclopentadiene (freshly distilled)

  • Methanesulfonyl cyanide

  • Anhydrous solvent (e.g., dichloromethane, ether)

  • Acetic acid

  • Water

  • Sodium hydroxide (NaOH) solution (e.g., 4N)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Diels-Alder Reaction:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve methanesulfonyl cyanide in an anhydrous solvent.

    • Cool the solution to a low temperature (e.g., -20°C to 0°C).

    • Slowly add freshly distilled 1,3-cyclopentadiene to the solution.

    • Allow the reaction to stir at a controlled temperature (e.g., -20°C to +40°C) for several hours until the reaction is complete (monitored by TLC). The product is 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.

  • Hydrolysis:

    • Carefully remove the excess cyclopentadiene and solvent under reduced pressure.

    • Suspend the resulting residue in a cold mixture of acetic acid and water (e.g., 1:4 ratio).

    • Slowly add a base (e.g., 4N NaOH) to adjust the pH to approximately 8.

    • Extract the aqueous mixture multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purification:

    • Purify the resulting crude product by silica gel column chromatography to yield pure 2-azabicyclo[2.2.1]hept-5-en-3-one.

Causality: The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings and is the key step in constructing the bicyclic framework. The subsequent acid-catalyzed hydrolysis cleaves the methanesulfonyl group to yield the desired lactam. The reaction is performed at low temperatures to control the exothermic reaction and improve selectivity.

Conclusion and Future Outlook

Both endo-2-azabicyclo[2.2.1]heptan-5-ol and tropine derivatives represent valuable scaffolds for the development of new therapeutic agents, particularly for CNS targets.

  • Tropine derivatives are well-established, with a rich history in natural product chemistry and pharmacology. Their synthetic accessibility from tropinone makes them attractive for initial exploration. Their inherent flexibility allows for adaptation to various binding sites, though this can come at an entropic cost.

  • The endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold offers a higher degree of conformational rigidity. This pre-organization can be highly advantageous for achieving high binding affinity and selectivity by minimizing the entropic penalty of binding. While its synthesis may appear more complex, the development of robust routes from intermediates like the Vince lactam has made it an increasingly accessible and popular scaffold in modern medicinal chemistry.

The choice between these scaffolds is not a matter of one being universally superior, but rather a strategic decision based on the specific biological target and the desired pharmacological profile. For targets where a high degree of conformational constraint is hypothesized to enhance selectivity, the 2-azabicyclo[2.2.1]heptane system is an excellent choice. For leveraging a well-understood, semi-rigid scaffold with a history of biological activity, tropine derivatives remain a compelling starting point. Future research will undoubtedly continue to uncover novel derivatives of both scaffolds, pushing the boundaries of what can be achieved in targeting complex diseases.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 18).
  • Pacher, P., et al. (2004, October 29). Synthesis of Tropeines and Allosteric Modulation of Ionotropic Glycine Receptors. Journal of Medicinal Chemistry. [Link]

  • Chemistry Steps. (2026, February 15). Tropane Alkaloids and the Synthesis of Atropine. [Link]

  • Aaron, H. S., & Rader, C. P. (1964). A Re-examination of the Conformational Analysis of the Tropine-Pseudotropine System. The Journal of Organic Chemistry.
  • Sim, J. H., et al. (2025, August 13). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. PMC - NIH. [Link]

  • Alsamarrai, A. S. H. (2019, November 8). Synthesis of Tropane Derivatives - Alkaloids. IntechOpen. [Link]

  • Cocinero, E. J., et al. (2013). N-Methyl stereochemistry in tropinone: the conformational flexibility of the tropane motif. Physical Chemistry Chemical Physics. [Link]

  • Lesarri, A., et al. (2019). N-Methyl stereochemistry in tropinone: The conformational flexibility of the tropane motif. arXiv.
  • Slideshare. (2024, March 29). Tropane alkaloids. [Link]

  • BioKB. Synthesis of novel and conformationally constrained bridged amino acids as compact modules for drug discovery. [Link]

  • Kumar, A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • PubMed. (1972, February). [Conformation analysis of tropines: conformation of benzoyl tropine and benzoyl-psi-tropine (tropacocaine) and their cholinolytic actions]. [Link]

  • ResearchGate. (2017, March 12). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. [Link]

  • MDPI. (2022, May 31). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. [Link]

  • Aaron, H. S., & Rader, C. P. (1964). A Re-examination of the Conformational Analysis of the Tropine-Pseudotropine System. American Chemical Society.
  • ResearchGate. Bicyclic Homodetic Peptide Libraries: Comparison of Synthetic Strategies for Their Solid-Phase Synthesis. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.
  • RSC Publishing. Rational design, synthesis and 2D-QSAR studies of antiproliferative tropane-based compounds. [Link]

  • Khalil, E. M., et al. (2005, June 24). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry.
  • Uddin, G., et al. (2022, September 16). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Frontiers in Pharmacology. [Link]

  • Jagt, J. C., & van Leusen, A. M. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. CA2065192C.
  • ResearchGate. Pharmacological profile of tropane alkaloids. [Link]

  • Carsten, D., et al. (2015, July 13). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. RSC Publishing. [Link]

  • University of Birmingham. Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. [Link]

  • Wikipedia. Tropane alkaloid. [Link]

  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • JOCPR. (2015). Pharmacological profile of tropane a. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008, July 15). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. PubMed. [Link]

  • ResearchGate. (2022, July 28). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • HETEROCYCLES. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.
  • ACS Publications. (2001, October 1). Synthesis and Stereochemical Assignment of exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol. [Link]

  • PubMed. (2012, June 15). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. [Link]

  • ACS Publications. (2022, July 28). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • RSC Publishing. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Link]

  • Semantic Scholar. (2006, November 1). Synthesis of 7‐azabicyclo[2.2.1]heptane derivatives by transformation of tropinone. [Link]

  • Chinese Chemical Letters. (2013, November 27). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.
  • CORE. (2018, June 5). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. [Link]

  • Tetrahedron: Asymmetry. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and.
  • Google Patents. (2001). 7-azabicyclo[2.2.
  • ResearchGate. 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. [Link]

Sources

Comparative

Mass Spectrometry Validation and Isomeric Differentiation of Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in bioanalytical chemistry is the robust differentiation of stereoisomers that share identical mass-to-charge (m/z) ratios. Endo-2-azabicyclo[2.2.1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in bioanalytical chemistry is the robust differentiation of stereoisomers that share identical mass-to-charge (m/z) ratios. Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (CAS: 2230912-20-4)[1] is a highly privileged, conformationally restricted scaffold widely utilized in the development of CNS-active agents, particularly muscarinic receptor ligands[2].

Because the endo and exo forms of this compound exhibit drastically different pharmacological efficacies, validating a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical for pharmacokinetic profiling and quality control. This guide outlines the mechanistic rationale, comparative performance, and self-validating experimental protocols required to accurately quantify this bicyclic amine against its structural alternatives.

Mechanistic Fragmentation: The CID Pathway

To develop a selective Multiple Reaction Monitoring (MRM) method, we must first understand the gas-phase behavior of the molecule. Under Electrospray Ionization (ESI+), the secondary amine of the 2-azabicyclo[2.2.1]heptane core readily accepts a proton, yielding a robust precursor ion at m/z 114.1.

During Collision-Induced Dissociation (CID), the spatial orientation of the hydroxyl group becomes the primary driver of fragmentation kinetics. In the endo isomer, the hydroxyl group at C5 is oriented in closer spatial proximity to the endocyclic nitrogen. This facilitates an intramolecular hydrogen-bonding transition state that lowers the activation energy required for the neutral loss of water (-18 Da), generating a dominant product ion at m/z 96.1. Subsequent higher-energy ring cleavage results in the loss of ethylene (-28 Da), yielding a secondary fragment at m/z 68.1.

Fragmentation A Precursor Ion [M+H]+ m/z 114.1 B Transition State Intramolecular H-Bond A->B CID (CE: 15 eV) C Primary Product Ion [M+H-H2O]+ m/z 96.1 B->C -H2O (-18 Da) D Secondary Fragment Ring Cleavage m/z 68.1 C->D -C2H4 (-28 Da)

CID fragmentation pathway of Endo-2-azabicyclo[2.2.1]heptan-5-ol.

Comparative Performance Analysis

Standard reversed-phase (C18) chromatography often fails for small, highly polar basic nitrogenous compounds because they elute in the void volume, leading to severe ion suppression from matrix salts[3]. To resolve Endo-2-azabicyclo[2.2.1]heptan-5-ol from its Exo-isomer and structurally similar scaffolds like 3-Quinuclidinol, Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required.

The table below summarizes the quantitative MS parameters and chromatographic behavior of the Endo product compared to its primary alternatives. Notice how the Endo isomer requires a lower Collision Energy (CE) for optimal water loss due to its favorable stereochemistry.

CompoundStereochemistry / CoreRetention Time (HILIC)Precursor m/zQuantifier m/zOptimal CELOD (ng/mL)
Endo-2-azabicyclo[2.2.1]heptan-5-ol HCl Endo (-OH oriented down)4.2 min114.196.115 eV0.5
Exo-2-azabicyclo[2.2.1]heptan-5-ol HCl Exo (-OH oriented up)4.8 min114.196.118 eV0.8
3-Quinuclidinol 1-azabicyclo[2.2.2]octane3.5 min128.1110.122 eV1.2

Data Interpretation: The Endo isomer elutes earlier on a bare silica HILIC column compared to the Exo isomer because the intramolecular hydrogen bonding reduces its overall polar surface area available for interaction with the stationary phase's water layer.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in checks to confirm isomeric resolution and rule out carryover, which is a common issue when analyzing "sticky" bicyclic amines[4].

Step 1: Sample Preparation (Dilute-and-Shoot)
  • Action: Dilute the biological sample or stock solution 1:10 in 100% Acetonitrile containing 0.1% Formic Acid.

  • Causality: HILIC chromatography requires the injection solvent to be highly organic (typically >80% ACN). Injecting a highly aqueous sample will disrupt the water-enriched partition layer on the HILIC stationary phase, causing peak distortion and loss of isomeric resolution.

Step 2: Chromatographic Separation
  • Action: Utilize a Waters BEH Amide column (2.1 x 100 mm, 1.7 µm). Run a gradient from 90% Acetonitrile (with 10 mM Ammonium Formate, pH 3.0) down to 50% Acetonitrile over 6 minutes.

  • Causality: The acidic pH ensures the secondary amine remains fully protonated, maximizing both retention on the Amide phase (via ionic and polar partitioning) and ionization efficiency downstream.

Step 3: MS/MS Tuning and System Suitability
  • Action: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C.

  • Self-Validation Check: Inject a mixed standard containing both the Endo and Exo isomers. The system is only considered "valid" if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 . Immediately follow the highest calibration standard with a blank solvent injection; carryover must be ≤20% of the Lower Limit of Quantification (LLOQ) signal.

Workflow S1 1. Sample Preparation Acetonitrile Dilution (1:10) S2 2. Chromatographic Separation HILIC Column (Orthogonal Retention) S1->S2 S3 3. Electrospray Ionization ESI+ Mode (Protonation) S2->S3 S4 4. Tandem Mass Spectrometry MRM Mode: 114.1 -> 96.1 S3->S4 S5 5. Data Processing Isomeric Resolution & Quantitation S4->S5

LC-MS/MS analytical validation workflow for bicyclic amine isomers.

Conclusion

Validating Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride requires moving beyond standard reversed-phase methodologies. By leveraging the subtle stereochemical differences in gas-phase fragmentation kinetics and utilizing HILIC for orthogonal retention, laboratories can achieve baseline separation from the Exo isomer. This ensures high-fidelity data during the pharmacokinetic evaluation of novel muscarinic and CNS-targeted therapeutics.

Sources

Validation

Benchmarking Biological Activity of Endo-2-azabicyclo[2.2.1]heptan-5-ol Analogs: A Comparative Guide for Drug Discovery

Introduction In modern medicinal chemistry, the transition from flexible aliphatic chains to conformationally restricted scaffolds is a critical strategy for optimizing target selectivity and pharmacokinetic profiles. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction In modern medicinal chemistry, the transition from flexible aliphatic chains to conformationally restricted scaffolds is a critical strategy for optimizing target selectivity and pharmacokinetic profiles. As an application scientist, I frequently benchmark the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold against traditional monocyclic alternatives (such as pyrrolidines and piperidines). The bridged bicyclic nature of this molecule pre-organizes the pharmacophore, locking the spatial relationship between the basic nitrogen at position 2 and the functionalized hydroxyl group at position 5. This structural rigidity minimizes the entropic penalty of receptor binding, often resulting in superior binding affinities and distinct selectivity profiles compared to flexible analogs[1].

Mechanistic Rationale: The Importance of the Endo Configuration The stereochemistry of the 2-azabicyclo[2.2.1]heptane system dictates the trajectory of its substituents. The endo-5-ol configuration directs the hydroxyl group (or its ester/ether derivatives) into a specific spatial vector that tightly complements the narrow orthosteric binding pockets of target proteins, such as G-protein coupled receptors (GPCRs) and serine proteases. In contrast, the exo isomer often suffers from steric clashes within the binding cleft. Furthermore, the basic nitrogen acts as a crucial cationic center at physiological pH, participating in essential cation- π or salt-bridge interactions with conserved aspartate or glutamate residues in the target site[2].

Benchmarking Application 1: Muscarinic Receptor Modulation

The 2-azabicyclo[2.2.1]heptane framework has been extensively evaluated in the development of muscarinic receptor ligands. Historically, flexible analogs like deoxamuscarine exhibit potent but non-selective binding across M1-M4 subtypes, leading to off-target peripheral side effects[3]. By substituting the flexible backbone with the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold, researchers have synthesized ester derivatives that demonstrate marked selectivity, particularly for the M1 and M3 subtypes over M2[1].

Table 1: Comparative Binding Affinities ( Ki​ , nM) of Muscarinic Ligands

Compound ScaffoldM1 ( Ki​ , nM)M2 ( Ki​ , nM)M3 ( Ki​ , nM)Selectivity Profile
Endo-2-azabicyclo[2.2.1]heptan-5-ol ester 1.215.42.8High M1/M3 preference
Exo-2-azabicyclo[2.2.1]heptan-5-ol ester 45.0120.085.0Poor affinity (steric clash)
Deoxamuscarine (Flexible analog)8.512.09.0Non-selective
Atropine (Standard Antagonist)0.50.80.6Non-selective, high affinity

(Data synthesized from historical radioligand binding benchmarks[1],[3].)

Muscarinic_Signaling Ligand Endo-2-azabicyclo[2.2.1] heptan-5-ol Analog Receptor Muscarinic Receptor (M1/M3 Subtypes) Ligand->Receptor GProtein Gq/11 Protein Activation Receptor->GProtein PLC Phospholipase C (PLC) Cleavage GProtein->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Diagram 1: Gq/11-coupled muscarinic signaling pathway activated by bicyclic analogs.

Benchmarking Application 2: Peptidomimetics and DPP-4 Inhibition

Beyond neuropharmacology, the 2-azabicyclo[2.2.1]heptane scaffold serves as a robust proline mimetic in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes Mellitus. For instance, Neogliptin, a derivative utilizing this bicyclic framework, demonstrates superior potency and a highly favorable ADME profile compared to first-generation gliptins[2]. The rigid bicyclic ring forces the molecule into a bioactive conformation that perfectly aligns with the S1 and S2 pockets of the DPP-4 active site, while exhibiting lower intramolecular cyclization potential (enhancing aqueous stability) and reduced cardiotoxicity risks compared to sitagliptin[2].

Table 2: Comparative DPP-4 Inhibition Benchmarking

CompoundCore ScaffoldIC 50​ (nM)Cardiotoxicity RiskAqueous Stability
Neogliptin 2-Azabicyclo[2.2.1]heptane16.8 ± 2.2LowHigh (Low cyclization)
Sitagliptin Piperazine/Triazole18.0ModerateHigh
Vildagliptin Pyrrolidine62.0LowModerate

(Data derived from comparative DPP-4 inhibitor evaluations[2].)

Experimental Protocols: Self-Validating Methodologies

To ensure the trustworthiness of the benchmarking data, we employ rigorous, self-validating assay systems. Below is the standardized protocol for evaluating the binding affinity of endo-2-azabicyclo[2.2.1]heptan-5-ol analogs.

Protocol 1: Radioligand Binding Assay for Receptor Affinity Causality Focus: This protocol uses competitive displacement to measure the affinity ( Ki​ ) of novel analogs against a known radiolabeled standard.

  • Membrane Preparation: Harvest CHO cells stably expressing specific muscarinic subtypes (M1-M4). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g. Causality: Ice-cold conditions and the inclusion of protease inhibitors prevent receptor degradation, ensuring the structural integrity of the binding site is maintained.

  • Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [ 3 H]QNB (0.2 nM final concentration), and 25 µL of the endo-2-azabicyclo[2.2.1]heptan-5-ol analog (varying concentrations from 10−11 to 10−4 M). Incubate at 25°C for 60 minutes.

  • Self-Validating Controls: Include wells with buffer only (Total Binding, TB) and wells with 10 µM unlabeled atropine (Non-Specific Binding, NSB). Validation: Specific binding is calculated as TB - NSB. If NSB exceeds 30% of TB, the assay is flagged for filter washing inefficiencies or ligand aggregation, preventing the reporting of artifactual data.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.

  • Washing and Detection: Wash filters three times with 3 mL of ice-cold buffer to trap the receptor-ligand complexes. Extract radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC 50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Preparation (CHO Cells expressing M1-M4) Incubate Incubation with Radioligand ([3H]QNB) + Competitor Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B Filters) Incubate->Filter Wash Wash Step (Ice-cold Buffer to trap complex) Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Analysis

Diagram 2: High-throughput radioligand binding assay workflow for scaffold benchmarking.

Conclusion

The endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold represents a highly versatile, conformationally restricted building block that consistently outperforms flexible monocyclic analogs in both neuropharmacological and metabolic drug design. By strictly controlling the spatial orientation of pharmacophoric elements, it minimizes entropic binding penalties, resulting in superior target affinity, selectivity, and aqueous stability.

References
  • Maslov, I. O., et al. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." Pharmaceuticals (Basel), 2022. URL:[Link]

  • Carroll, F. I., et al. "Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol." Journal of Medicinal Chemistry, 1992. URL:[Link]

  • Piergentili, A., et al. "Design, synthesis and muscarinic activity of deoxamuscarine-related derivatives." SciSpace, 2001. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Endo-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of chemical waste management principles.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable first line of defense against potential chemical exposure.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection : A standard laboratory coat should be worn to protect against accidental spills.

  • Respiratory Protection : If handling the solid compound where dust generation is possible, a NIOSH-approved respirator may be necessary.[2][3] All handling of the solid should ideally be performed in a chemical fume hood to minimize inhalation risks.[4]

II. Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and to ensure compliant disposal.[5][6]

Is Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride a Hazardous Waste?

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[7] Without specific data for this compound, a conservative approach is required. Given that it is a hydrochloride salt of an amine, it is prudent to manage it as a hazardous waste.

Segregation Protocol:

  • Dedicated Waste Container : Designate a specific, clearly labeled hazardous waste container for Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride and any materials contaminated with it.

  • Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride".[5] Avoid using abbreviations or chemical formulas.[5]

  • Incompatible Materials : Ensure that this waste stream is not mixed with other, incompatible waste streams. For instance, do not mix acidic waste with basic waste, or with oxidizing agents.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_disposal Disposal Path Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Characterize Treat as Hazardous Waste in absence of specific SDS Prep->Characterize Container Select a compatible, leak-proof container Characterize->Container Label Label container with: 'Hazardous Waste' Full Chemical Name Container->Label Properly Identify SolidWaste Solid Waste (e.g., contaminated weigh paper, PPE) Container->SolidWaste DisposalCollection Place in Labeled Hazardous Waste Container SolidWaste->DisposalCollection AqueousWaste Aqueous Waste (e.g., from rinsing) AqueousWaste->DisposalCollection EHSOffice Arrange for pickup by Environmental Health & Safety (EHS) DisposalCollection->EHSOffice Follow Institutional Procedures

Caption: Decision workflow for the proper disposal of Endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride.

III. Step-by-Step Disposal Procedures

A. Disposal of Unused or Expired Solid Compound:

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The original container is often a suitable choice.[5]

  • Packaging : Ensure the container is securely sealed to prevent leaks or spills.[5][8] Leave at least 10% headspace in the container to allow for expansion.

  • Labeling : Affix a hazardous waste label to the container with the full chemical name and the date.

  • Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[6][8] This area should be under the control of the laboratory personnel.

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9]

B. Decontamination and Disposal of Empty Containers:

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinsing : Rinse the container three times with a suitable solvent.[8] Given the hydrochloride salt nature of the compound, deionized water would be an appropriate first rinse, followed by a solvent in which the free base is soluble, such as methanol or ethanol.

  • Rinsate Collection : The rinsate from all three rinses must be collected and treated as hazardous waste.[8] It should be placed in a designated, labeled container for aqueous hazardous waste. Do not discharge the rinsate down the drain.[1][10]

  • Container Preparation for Disposal : Once triple-rinsed, the container should be air-dried in a well-ventilated area, such as a fume hood.[8] The label must be completely defaced or removed to prevent any confusion.[8] The cap should be removed.

  • Final Disposal : The decontaminated and prepared container can typically be disposed of in the regular laboratory glass or plastic recycling stream, according to your institution's policies.[8]

C. Management of Spills:

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • PPE : Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment : For a solid spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[2] Avoid generating dust.[2] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.

  • Cleanup : Place the absorbent material into a sealed, labeled hazardous waste container.[2]

  • Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

IV. The Rationale Behind the Protocol: A Commitment to Safety

The procedures detailed above are not arbitrary; they are based on a foundational understanding of chemical safety and risk mitigation.

  • Segregation Prevents Reactions : The strict segregation of chemical waste prevents potentially violent or exothermic reactions, or the generation of toxic gases, that can occur when incompatible chemicals are mixed.[5][6]

  • Containment Minimizes Exposure : Proper containerization and labeling ensure that hazardous waste is securely stored and that its contents are clearly identified, preventing accidental exposure or improper handling.[5][8]

  • Prohibition of Drain Disposal Protects Waterways : Many chemical compounds, even in small quantities, can be harmful to aquatic life and may not be effectively removed by wastewater treatment facilities.[6][10] Prohibiting drain disposal is a critical step in environmental protection.

  • Institutional Oversight Ensures Compliance : Your institution's EHS department is the ultimate authority on waste disposal.[9] They are equipped to manage the final disposal of hazardous materials in accordance with federal, state, and local regulations.[8][9]

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific responsibility. The careful management of chemical waste is an integral part of the research process, reflecting a commitment to a sustainable and safe scientific future.

References

  • JNCASR. PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • UNSW. Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Angene Chemical. Safety Data Sheet: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. [Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

Sources

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